molecular formula C10H10N2O B102101 2-(Aminomethyl)quinolin-8-ol CAS No. 17018-81-4

2-(Aminomethyl)quinolin-8-ol

Cat. No.: B102101
CAS No.: 17018-81-4
M. Wt: 174.2 g/mol
InChI Key: CKRNQNYGXBRTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . It belongs to the class of 8-hydroxyquinolines, a framework renowned for its significant pharmacological versatility and wide range of biological activities . This specific aminomethylated derivative is synthesized via the Mannich reaction, a versatile method that uses formaldehyde and a primary or secondary amine to introduce an aminomethylene group at the reactive position of the 8-hydroxyquinoline core . The 8-hydroxyquinoline scaffold and its derivatives, including aminomethylated forms, are extensively investigated for their potent biological activities. Research indicates broad-spectrum antipathogenic effects, including antibacterial and antifungal properties . These compounds are also prominent in oncology research, exhibiting potential as anticancer agents through mechanisms such as the inhibition of metalloenzymes like methionine aminopeptidase (MetAP), induction of caspase-dependent apoptosis, and disruption of cell proliferation pathways . Furthermore, the inherent O,N-donor structure makes 8-hydroxyquinolines excellent chelating agents for various metal ions . The resulting metal complexes have shown enhanced bioactivity and are explored as potential therapeutics with novel mechanisms of action . This compound serves as a key synthetic intermediate for further chemical modifications, enabling researchers to explore structure-activity relationships and develop novel compounds with optimized properties for chemical biology and drug discovery . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRNQNYGXBRTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344856
Record name 2-(aminomethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17018-81-4
Record name 2-(aminomethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Properties of 2-(Aminomethyl)quinolin-8-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(Aminomethyl)quinolin-8-ol, a significant heterocyclic compound with applications in medicinal chemistry and materials science. As a derivative of 8-hydroxyquinoline, its unique structural features give rise to distinct spectroscopic behaviors that are crucial for its characterization and application, particularly in the realm of metal ion sensing. This document delves into the theoretical underpinnings and practical aspects of its ultraviolet-visible (UV-Vis) absorption, fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics. By synthesizing data from established literature and providing detailed experimental protocols, this guide serves as an essential resource for professionals engaged in the research and development of quinoline-based compounds.

Introduction: The Significance of this compound

This compound belongs to the esteemed class of quinoline derivatives, which are renowned for their diverse biological activities and coordination chemistry.[1] The core structure, 8-hydroxyquinoline (often abbreviated as 8-HQ or oxine), is a powerful chelating agent, capable of forming stable complexes with a wide array of metal ions.[2] The introduction of an aminomethyl group at the 2-position of the quinoline ring system modulates the electronic properties and steric factors of the molecule, thereby influencing its spectroscopic and coordination behavior.

The primary significance of this compound lies in its potential as a fluorescent sensor for metal ions, particularly zinc (Zn²⁺).[3] The nitrogen atom of the aminomethyl group, in conjunction with the nitrogen and oxygen atoms of the 8-hydroxyquinoline core, creates a tridentate binding site that can selectively coordinate with specific metal ions. This coordination event often leads to a significant change in the molecule's photophysical properties, such as an enhancement in fluorescence intensity, which forms the basis of its sensing applications. Understanding the spectroscopic properties of the free ligand and its metal complexes is therefore paramount for the rational design and optimization of such sensors.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing quinoline scaffold. A common strategy involves the functionalization of 2-methyl-8-hydroxyquinoline or its protected derivatives. One plausible synthetic pathway is outlined below, based on established methods for the synthesis of 2-(substituted methyl)quinolin-8-ols.[4]

Synthetic Protocol

A generalized synthetic protocol involves the following key steps:

  • Protection of the Hydroxyl Group: The hydroxyl group at the 8-position is typically protected to prevent unwanted side reactions in subsequent steps. A common protecting group is a methoxy group.

  • Functionalization of the Methyl Group: The methyl group at the 2-position is then functionalized. This can be achieved through various reactions, such as bromination followed by nucleophilic substitution with an amine source.

  • Deprotection: The final step involves the deprotection of the hydroxyl group to yield the desired this compound.

SynthesisWorkflow Start 2-Methyl-8-methoxyquinoline Step1 Bromination (e.g., NBS) Start->Step1 Step2 Nucleophilic Substitution (e.g., NH3 or protected amine) Step1->Step2 Step3 Deprotection (e.g., HBr) Step2->Step3 End This compound Step3->End

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For quinoline derivatives, the absorption spectra are dominated by π → π* transitions within the aromatic system.[2]

Theoretical Basis

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the quinoline chromophore. The position and intensity of these bands are influenced by the electronic nature of the substituents and the solvent environment. The aminomethyl group at the 2-position and the hydroxyl group at the 8-position can both act as auxochromes, modifying the energy of the electronic transitions.

Expected Spectroscopic Data
Compound Solvent λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Reference
8-HydroxyquinolineMethanol~240, ~310Not specified[2]
8-HydroxyquinolineChloroform~245, ~315Not specified[2]
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired concentration range (e.g., 1-100 µM).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum from 200 to 800 nm against a solvent blank.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

UVVisWorkflow Start Prepare Stock Solution Step1 Prepare Dilutions Start->Step1 Step2 Set up Spectrophotometer Step1->Step2 Step3 Record Spectra Step2->Step3 End Analyze Data (λmax, ε) Step3->End

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. 8-Hydroxyquinoline and its derivatives are well-known for their fluorescent properties, especially upon complexation with metal ions.[3]

Theoretical Basis

The fluorescence of this compound arises from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀). The fluorescence emission spectrum is typically a mirror image of the longest wavelength absorption band. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process.

A key feature of 8-hydroxyquinoline derivatives is the phenomenon of chelation-enhanced fluorescence (CHEF). In the free ligand, non-radiative decay pathways, such as photoinduced electron transfer (PET), can quench fluorescence. Upon coordination with a metal ion, these non-radiative pathways are often suppressed, leading to a significant increase in fluorescence intensity.

Expected Spectroscopic Data

The fluorescence of 8-hydroxyquinoline itself is generally weak. However, upon complexation with metal ions like Zn²⁺, a significant enhancement in fluorescence is observed.[3] For this compound, a similar behavior is expected. The aminomethyl group can participate in the chelation of the metal ion, further enhancing the rigidity of the complex and reducing non-radiative decay.

Compound Conditions Excitation λ (nm) Emission λ (nm) Quantum Yield (Φf) Reference
8-HydroxyquinolineVarious Solvents~290-370~330-520Variable, generally low[5]
8-HQ-Zn²⁺ ComplexNot specifiedNot specifiedEnhanced EmissionSignificantly higher[3]
Experimental Protocol for Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound (typically in the micromolar range) in a suitable solvent. For metal ion sensing studies, prepare a series of solutions with varying concentrations of the metal ion of interest.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement: Record the excitation and emission spectra. The excitation spectrum is obtained by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (the emission maximum). The emission spectrum is obtained by exciting the sample at a fixed wavelength (the excitation maximum) and scanning the emission wavelengths.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

FluorescenceWorkflow Start Prepare Dilute Solution Step1 Record Excitation & Emission Spectra Start->Step1 Step2 Determine Quantum Yield Step1->Step2 Step3 Metal Ion Titration (for sensing) Step1->Step3 End Analyze Data (λex, λem, Φf, CHEF) Step3->End

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Theoretical Basis

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The aromatic protons and carbons of the quinoline ring will appear in the downfield region of the spectrum due to the deshielding effect of the ring current. The aminomethyl protons will appear as a singlet or a multiplet in the aliphatic region. The hydroxyl proton is often broad and its chemical shift is dependent on the solvent and concentration.

Expected Spectroscopic Data

¹H NMR:

  • Aromatic Protons (quinoline ring): ~ δ 7.0 - 8.5 ppm

  • Aminomethyl Protons (-CH₂NH₂): ~ δ 3.5 - 4.5 ppm

  • Amine Protons (-NH₂): Broad signal, variable chemical shift

  • Hydroxyl Proton (-OH): Broad signal, variable chemical shift

¹³C NMR:

  • Aromatic Carbons (quinoline ring): ~ δ 110 - 160 ppm

  • Aminomethyl Carbon (-CH₂NH₂): ~ δ 40 - 50 ppm

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Measurement: Acquire ¹H and ¹³C NMR spectra. Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Analysis: Integrate the proton signals, determine the multiplicities, and assign the chemical shifts to the respective protons and carbons in the molecule.

NMRWorkflow Start Dissolve Sample in Deuterated Solvent Step1 Acquire 1H and 13C Spectra Start->Step1 Step2 Perform 2D NMR (COSY, HSQC, HMBC) Step1->Step2 End Analyze and Assign Spectra Step2->End

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Theoretical Basis

In mass spectrometry, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule, as weaker bonds tend to break preferentially.

Spectroscopic Data

The molecular formula of this compound is C₁₀H₁₀N₂O, and its molecular weight is 174.20 g/mol .[1] A GC-MS spectrum of this compound shows a molecular ion peak at m/z 174.[1] The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the quinoline ring.

m/z Relative Intensity Possible Fragment
174High[M]⁺
145Moderate[M - CH₂NH]⁺
146Moderate[M - NH₂CH₂]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Common ionization techniques for this type of molecule include electron ionization (EI) for GC-MS and electrospray ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways that are consistent with the observed peaks.

MSWorkflow Start Sample Introduction (GC/LC/Infusion) Step1 Ionization (EI/ESI) Start->Step1 Step2 Mass Analysis Step1->Step2 End Analyze Spectrum (M+, Fragmentation) Step2->End

Conclusion

The spectroscopic properties of this compound are integral to its identification, characterization, and application. This technical guide has provided a comprehensive overview of its expected UV-Vis, fluorescence, NMR, and mass spectrometric characteristics. While specific experimental data for this compound is limited in the public domain, a thorough understanding of the spectroscopic behavior of the 8-hydroxyquinoline scaffold and its derivatives allows for a robust prediction of its properties. The protocols and theoretical discussions presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize spectroscopic techniques in their work with this and related quinoline compounds. Further experimental investigation is warranted to fully elucidate the spectroscopic profile of this compound and to unlock its full potential in various scientific and technological fields.

References

  • Kitamura, C., Maeda, N., Kamada, N., Ouchi, M., & Yoneda, A. (2000). Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Journal of the Chemical Society, Perkin Transactions 1, (5), 781-785. [Link]

  • Nagaraja, D., & Melavanki, R. M. (2010). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 48(7), 485-490.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel, Switzerland), 21(1), 311. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ahmed, M. J., & Al-Saidi, K. H. (2017). UV spectra of 8-HQ and M (II) complexes recorded in methanol and chloroform. Journal of Al-Nahrain University, 20(3), 51-58.
  • Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

Sources

A Technical Guide to the Synthesis of Aminomethylated 8-Hydroxyquinolines via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 8-hydroxyquinoline (oxine) scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties and a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The Mannich reaction offers a robust and versatile method for C-C bond formation, enabling the introduction of aminomethyl groups onto this scaffold, thereby modulating its physicochemical and pharmacological properties.[3][4] This guide provides an in-depth exploration of the Mannich reaction for the synthesis of 7-aminomethylated 8-hydroxyquinoline derivatives, intended for researchers and drug development professionals. We will dissect the underlying mechanism, provide field-proven experimental protocols, and discuss the critical parameters that govern reaction success, ensuring a blend of theoretical understanding and practical applicability.

The Strategic Importance of 8-Hydroxyquinoline and its Aminomethylation

8-Hydroxyquinoline (8-HQ) and its derivatives have been a cornerstone of medicinal chemistry for over a century.[3] Their potent biological activities often stem from their ability to chelate essential metal ions, disrupting metalloenzyme function in pathogenic organisms or cancer cells.[5] The functionalization of the 8-HQ core is a key strategy for optimizing activity, selectivity, and pharmacokinetic profiles.

The Mannich reaction is a three-component condensation that introduces a β-amino-carbonyl moiety into a substrate.[6] In the context of 8-HQ, which acts as the "active hydrogen" compound, the reaction facilitates the introduction of a diverse array of (substituted)-aminomethyl groups, typically at the C-7 position.[7][8] This modification is strategically significant for several reasons:

  • Modulation of Lipophilicity: The nature of the amine component can be varied to fine-tune the lipophilicity of the final compound, impacting cell membrane permeability and overall bioavailability.

  • Introduction of Additional Pharmacophores: The amine can be part of another bioactive molecule, leading to the creation of hybrid molecules with potential for multi-target activity.[5]

  • Enhanced Metal Chelation: The introduced nitrogen atom can act as an additional coordination site, potentially altering the stability and geometry of metal complexes formed by the 8-HQ core.

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The aminomethylation of 8-hydroxyquinoline is a variant of the classical Mannich reaction and proceeds via an electrophilic aromatic substitution pathway. The phenolic nature of the 8-HQ ring activates it towards electrophilic attack, with the C-7 position being the most nucleophilic and sterically accessible site.[8]

The reaction can be understood in two primary stages:

  • Formation of the Electrophile (Iminium Ion): The reaction begins with the condensation of the chosen amine (primary or secondary) and an aldehyde (most commonly formaldehyde). This condensation forms a resonance-stabilized iminium ion (also known as an Eschenmoser salt precursor), which serves as the potent electrophile.[6][9]

  • Nucleophilic Attack by 8-Hydroxyquinoline: The electron-rich 8-hydroxyquinoline ring, specifically the C-7 carbon, acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. Subsequent deprotonation re-aromatizes the quinoline ring, yielding the final 7-aminomethylated 8-hydroxyquinoline product, often referred to as a Mannich base.[6][7]

Mannich_Mechanism cluster_electrophile Stage 1: Iminium Ion Formation cluster_substitution Stage 2: Electrophilic Aromatic Substitution Amine R₂NH (Amine) Iminium [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium + H₂O Aldehyde CH₂O (Formaldehyde) Aldehyde->Iminium HQ 8-Hydroxyquinoline (Nucleophile) Product 7-(Aminomethyl)-8-hydroxyquinoline (Mannich Base) HQ->Product Attacks Iminium Ion

Fig. 1: Simplified two-stage mechanism of the Mannich reaction for 8-hydroxyquinoline.

Experimental Design and Protocol

The success of the synthesis hinges on the judicious selection of reagents and reaction conditions. This section provides a validated, general protocol that can be adapted for various substrates.

Causality Behind Reagent Selection
  • The Active Hydrogen Compound: 8-Hydroxyquinoline is the standard substrate. Derivatives with substituents at the 5-position (e.g., 5-nitro, 5-bromo, 5-chloro) are also commonly used to explore structure-activity relationships.[7]

  • The Aldehyde: Formaldehyde is the most prevalent aldehyde, used to install the -CH₂- (aminomethylene) linker. It is typically supplied as formalin (a 37% aqueous solution) or as its solid polymer, paraformaldehyde.[7] While other aromatic aldehydes can be used, this guide focuses on aminomethylation.[1][2] The choice between formalin and paraformaldehyde often depends on the desired solvent system; paraformaldehyde is preferred for non-aqueous conditions.

  • The Amine: A vast range of primary and secondary amines can be employed. This choice is the primary driver of diversity in the final products.

    • Secondary Amines: Dialkylamines (e.g., dimethylamine, diethylamine), cyclic amines (e.g., piperidine, pyrrolidine), and N-substituted piperazines are common choices.[7]

    • Primary Amines: Alkylamines (e.g., octylamine), anilines, and benzylamines are frequently used.[7][10] The use of primary amines can sometimes lead to the formation of bis-Mannich bases where two 8-HQ units are linked by the amine.[11]

  • The Solvent: Ethanol is the most common solvent due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions.[1] Other solvents like methanol, pyridine, or even neat (solvent-free) conditions have been reported.[7]

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and purification of an aminomethylated 8-hydroxyquinoline.

Workflow A 1. Reagent Mixing B Dissolve 8-HQ and amine in ethanol A->B C Add formaldehyde solution (formalin) dropwise B->C D 2. Reaction E Stir mixture at room temp or heat to reflux (2-24h) D->E F Monitor reaction progress (e.g., TLC) E->F G 3. Work-up & Isolation H Cool reaction mixture G->H I Precipitate product by adding water or cooling in ice bath H->I J Filter solid product and wash with cold solvent I->J K 4. Purification & Characterization L Recrystallize from a suitable solvent (e.g., ethanol) K->L M Characterize by NMR, IR, MS L->M

Fig. 2: Standard laboratory workflow for the synthesis of Mannich bases of 8-HQ.
Step-by-Step Laboratory Protocol

This protocol describes the synthesis of 7-((dioctylamino)methyl)quinolin-8-ol , adapted from Zaoui et al. It serves as a representative example.

Materials:

  • 8-Hydroxyquinoline (1.0 eq)

  • Dioctylamine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.1 eq)

  • Ethanol (as solvent)

  • Standard reflux apparatus, magnetic stirrer, filtration equipment.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 8-hydroxyquinoline (1.0 eq) in a suitable volume of ethanol.

  • Amine Addition: Add dioctylamine (1.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Formaldehyde Addition: Slowly add the formaldehyde solution (1.1 eq) dropwise to the stirring mixture. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (8-HQ) is consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Often, the product is isolated by pouring the reaction mixture into a beaker of cold water, which induces precipitation.

  • Purification: Collect the crude solid product by vacuum filtration and wash it with cold water or a cold ethanol/water mixture.

  • Drying and Characterization: The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol). Dry the purified crystals under vacuum. The structure and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Summary: A Survey of Synthesized Derivatives

The Mannich reaction's versatility allows for the synthesis of a wide library of 8-HQ derivatives. The following table summarizes representative examples from the literature, showcasing the diversity of amines and conditions that can be applied.

8-HQ SubstrateAmineAldehydeSolvent / ConditionsYield (%)Reference
8-HydroxyquinolineOctylamineFormalin (37%)EtOH, RefluxGood[7]
8-Hydroxyquinolineo-ToluidineBenzaldehydeAbsolute EtOH-[1][2]
8-Hydroxyquinoline4-MethoxyanilineBenzaldehydeAbsolute EtOH-[1][2]
5-Nitro-8-HQVarious Amino AcidsFormalin (≥36.5%)Pyridine, Heat-[7]
5-Bromo-8-HQVarious AminesFormalin (37%)Stirring, 1h-[7]
8-HydroxyquinolineAniline3,4-DimethoxybenzaldehydeAbsolute EtOH-[2][10]

Note: Yields are often reported qualitatively (e.g., "good") or not specified in some sources.

Conclusion and Outlook

The Mannich reaction is a cornerstone of synthetic chemistry that provides a direct, efficient, and highly adaptable route to novel aminomethylated 8-hydroxyquinoline derivatives.[3] By systematically varying the amine and aldehyde components, researchers can generate large libraries of compounds for screening in drug discovery programs. The protocols described herein are robust and have been validated across numerous publications, providing a solid foundation for further exploration. As the demand for novel therapeutic agents continues to grow, the strategic application of classic reactions like the Mannich to privileged scaffolds such as 8-hydroxyquinoline will remain an indispensable tool in the arsenal of the medicinal chemist.

References

  • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070.
  • Burckhalter, J. H., et al. (1951). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. The Journal of Organic Chemistry, 26(11), 4078-4083. [Link][8]

  • Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link][3][7][12]

  • Dondas, H. A. (2013). Advances in the Chemistry of Mannich Bases of Thiophenes and Furans. Mini-Reviews in Organic Chemistry, 10(1). [Link][13]

  • Geethapriya, C., & Elumalaiim, K. (2021). MANNICHBASES: AN OVERVIEW OF HETEROCYCLIC COMPOUND WITH VARIOUS BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(12), 6151-6165. [Link][4]

  • Siddiqi, H., Faizi, S., Naz, S., & Zahir, E. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Journal of Basic & Applied Sciences, 11, 539-543. [Link][1][2][10]

  • Siddiqi, H., et al. (2020). Synthesis of Novel 8-Hydroxyquinoline Derivatives through Mannich Reaction and their Biological Evaluation as Potential Immunomodulatory Agents. Medicinal Chemistry, 16(4), 531-543. [Link][14][15]

  • Tramontini, M., & Angiolini, L. (1990). Mannich bases in medicinal chemistry and drug design. Medicinal research reviews, 14(3), 309-401. [Link][11]

  • Various Authors. (2023). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. MDPI. [Link][9]

  • Wikipedia contributors. (2023). Mannich reaction. Wikipedia, The Free Encyclopedia. [Link][6]

  • Zaoui, F., Didi, M. A., Villemin, D., & Bar, N. (2014). Synthesis of 7-((dioctylamino)methyl)quinolin-8-ol. Application in the liquid-liquid extraction. Moroccan Journal of Chemistry, 2(4). [Link]

Sources

Technical Guide: Betti Reaction Synthesis of 7-(Aminomethyl)quinoline-8-ols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 7-(aminomethyl)quinoline-8-ols via the Betti reaction, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 7-(aminomethyl)quinoline-8-ol scaffold represents a privileged pharmacophore in drug discovery, exhibiting potent neuroprotective, anticancer, and antimicrobial properties. Its efficacy stems from the bidentate chelating ability of the 8-hydroxyquinoline (8-HQ) core, which modulates metal homeostasis (Cu, Fe, Zn) in biological systems.

This guide focuses on the Betti reaction —a specific three-component condensation of a phenol (8-HQ), an aldehyde, and a primary amine—as the most efficient route to functionalize the C7 position. Unlike standard electrophilic aromatic substitutions (e.g., halogenation) that favor the C5 (para) position, the Betti reaction proceeds with high regioselectivity for the C7 (ortho) position, facilitated by the formation of a hydrogen-bonded transition state.

Mechanistic Underpinnings & Regioselectivity

Understanding the mechanism is critical for troubleshooting low yields or byproduct formation.

The C7 Regioselectivity Paradox

In 8-hydroxyquinoline, the hydroxyl group activates the ring. While the C5 position is electronically favored for small electrophiles (halogenation, nitration), the Betti reaction favors C7.

  • Causality: The reaction proceeds via an imine intermediate formed between the amine and aldehyde.[1] The phenolic hydroxyl group of 8-HQ coordinates with this imine, directing the attack to the proximal C7 position via a six-membered transition state.

  • Implication: Protection of the 8-OH group completely inhibits the reaction, validating the necessity of the free phenol for ortho-direction.

Reaction Pathway[1][2][3][4][5][6][7]
  • Imine Formation: Rapid condensation of the aldehyde and amine releases water.

  • Activation: The 8-HQ undergoes tautomerization/deprotonation, increasing electron density at C7.

  • C-C Bond Formation: The activated C7 nucleophile attacks the electrophilic imine carbon.

  • Re-aromatization: Proton transfer restores aromaticity, yielding the Betti base.

BettiMechanism Figure 1: Mechanistic pathway of the Betti reaction emphasizing C7 regioselectivity. Start Reagents: Aldehyde + Amine Imine Imine Intermediate (R-CH=N-R') Start->Imine - H₂O Coordination H-Bonded Transition State (OH...N Coordination) Imine->Coordination HQ 8-Hydroxyquinoline (8-HQ) HQ->Coordination Coordination Attack Nucleophilic Attack at C7 Position Coordination->Attack Ortho-Direction Product 7-(Aminomethyl)quinoline-8-ol (Betti Base) Attack->Product Re-aromatization

Strategic Protocol Design

Two methodologies are presented: a robust classical approach for scale-up and a microwave-assisted approach for library generation.

Comparison of Synthetic Strategies
ParameterMethod A: Classical SolvothermalMethod B: Microwave-Assisted
Solvent Ethanol or Methanol (Green)Solvent-free or Water/Ethanol
Time 6 – 24 Hours5 – 20 Minutes
Temperature Reflux (78–80°C)80–110°C (Pressurized)
Yield 60 – 85%80 – 95%
Scalability High (Gram to Kg scale)Low/Medium (mg to g scale)
Purification Precipitation/RecrystallizationOften requires chromatography

Experimental Protocols (SOP)

Method A: Classical Ethanol Reflux (Self-Validating System)

Objective: Synthesis of 7-((phenylamino)methyl)quinolin-8-ol.[2]

Reagents:

  • 8-Hydroxyquinoline (1.0 eq)

  • Benzaldehyde (1.0 - 1.2 eq)

  • Aniline (1.0 - 1.2 eq)

  • Solvent: Absolute Ethanol[3]

Step-by-Step Workflow:

  • Imine Pre-formation (Critical Step):

    • In a round-bottom flask, mix Benzaldehyde (10 mmol) and Aniline (10 mmol) in 10 mL ethanol.

    • Stir at room temperature for 30 minutes.

    • Validation: Solution often turns slightly yellow/turbid due to imine formation and water release.

  • Addition of Nucleophile:

    • Add 8-Hydroxyquinoline (10 mmol) to the reaction mixture.

    • Note: If 8-HQ is not fully soluble, slight heating will dissolve it.

  • Reflux:

    • Heat the mixture to reflux (80°C) for 12–18 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The 8-HQ spot (Rf ~0.4-0.5) should disappear. The product typically appears as a lower Rf spot due to the basic amine.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • The Betti base product often precipitates as a solid.

    • Filter the solid and wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde/amine.

    • Validation: If no precipitate forms, concentrate the solvent to 1/3 volume and refrigerate overnight.

  • Purification:

    • Recrystallize from hot ethanol or acetonitrile.

Method B: Microwave-Assisted Synthesis (Green)

Objective: Rapid library generation.

  • Mix 8-HQ (1 mmol), Aldehyde (1.1 mmol), and Amine (1.1 mmol) in a microwave vial.

  • Add 0.5 mL of water or ethanol (or perform neat if reagents are liquid).

  • Irradiate at 100°C (150 W) for 10–15 minutes.

  • Cool and triturate with cold ethanol to isolate the solid product.

Workflow Figure 2: Experimental workflow for Betti reaction synthesis. Step1 Pre-mix Aldehyde + Amine (Ethanol, RT, 30 min) Step2 Add 8-Hydroxyquinoline Step1->Step2 Decision Select Method Step2->Decision MethodA Reflux (80°C) 12-18 Hours Decision->MethodA Scale-up MethodB Microwave (100°C) 10-15 Mins Decision->MethodB High Throughput Monitor TLC Monitoring (Disappearance of 8-HQ) MethodA->Monitor MethodB->Monitor Workup Cool to 0°C Filter Precipitate Monitor->Workup Purify Recrystallize (EtOH/MeCN) Workup->Purify

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following criteria:

  • 1H NMR (DMSO-d6/CDCl3):

    • Diagnostic Signal: A singlet or doublet (if coupling with NH) for the benzylic -CH- proton (the "Betti bridge") typically appears between δ 5.5 – 6.5 ppm .

    • Phenolic OH: Broad singlet, highly variable (δ 9.0 – 11.0 ppm), disappears with D2O shake.

    • Aromatic Region: The 8-HQ protons will show a specific splitting pattern. Crucially, the disappearance of the C7-H signal confirms substitution at this position.

  • IR Spectroscopy:

    • Broad band at 3200–3400 cm⁻¹ (OH/NH stretching).

  • Mass Spectrometry:

    • ESI-MS [M+H]+ peak corresponding to the molecular weight.

Applications in Drug Development

The 7-aminomethyl-8-HQ scaffold is versatile. Modifications to the amine and aldehyde components allow for "tuning" of biological properties.

Therapeutic AreaMechanism of ActionKey Reference
Neuroprotection Chelation of Cu/Zn/Fe involved in Aβ aggregation (Alzheimer's).Prati et al. [1]
Anticancer Inhibition of 2-oxoglutarate oxygenases; MDR reversal.Chemical Comm. [2]
Antibacterial Metal sequestration; disruption of bacterial cell walls.Phillips [3]

References

  • Prati, F. et al. "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases."[4] Chemical Communications, 2013. Link

  • Sosič, I. et al. "Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products." Molecules, 2021. Link

  • Phillips, J. P. "The Reactions of 8-Quinolinol." Chemical Reviews, 1956.[5] Link

  • Szatmári, I. "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." Molecules, 2021. Link

  • Cardellicchio, C. et al. "The Betti reaction: an efficient tool for the synthesis of enantiopure ligands." Tetrahedron: Asymmetry, 1998.[5] Link

Sources

A Theoretical Investigation of the 2-(Aminomethyl)quinolin-8-ol Sensing Mechanism: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of 8-hydroxyquinoline (8-HQ) represent a cornerstone in the design of fluorescent chemosensors, prized for their robust metal-chelating capabilities and responsive photophysical properties.[1][2] This technical guide provides an in-depth theoretical framework for understanding the sensing mechanism of a specific derivative, 2-(Aminomethyl)quinolin-8-ol (AMQ). We delve into the core principles governing its function, primarily Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[3][4] By leveraging a suite of computational chemistry techniques, most notably Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), this paper outlines a systematic workflow for predicting and analyzing the structural, electronic, and spectroscopic changes that occur upon analyte binding.[5][6] This guide is intended for researchers and scientists in chemistry and drug development, offering both a conceptual understanding and a practical, step-by-step protocol for the theoretical investigation of quinoline-based sensors.

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline

The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in medicinal and materials chemistry, largely due to its exceptional ability to form stable complexes with a wide array of metal ions.[7][8] This chelating prowess, combined with a conjugated bicyclic system, makes 8-HQ derivatives ideal candidates for developing fluorescent chemosensors.[1] Such sensors are critical tools for detecting biologically and environmentally significant metal ions, such as Zn²⁺ and Al³⁺, whose dysregulation is implicated in various pathological conditions, including neurodegenerative diseases.[2][9]

The specific subject of this guide, this compound (AMQ), is a structurally precise derivative designed to harness the core properties of the 8-HQ scaffold. Its architecture features:

  • The 8-Hydroxyquinoline Core: The nitrogen atom of the pyridine ring and the deprotonated hydroxyl group form a bidentate chelation site, which is the primary locus of interaction with metal ions.

  • The Aminomethyl Substituent at C2: This group serves to modulate the electronic properties and steric environment of the quinoline ring, potentially refining the sensor's selectivity and sensitivity.

In its unbound state, 8-HQ and many of its derivatives are weakly fluorescent. This is often due to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT), where the phenolic proton is transferred to the pyridine nitrogen upon photoexcitation.[3][10] The chelation of a metal ion disrupts the intramolecular hydrogen bond and removes the mobile proton, thereby inhibiting the ESIPT process. This blockage, coupled with increased molecular rigidity, closes the non-radiative decay channel and "turns on" a strong fluorescent signal.[1][4]

The objective of this whitepaper is to provide a comprehensive theoretical protocol to dissect this sensing mechanism for AMQ. By employing computational modeling, we can elucidate the fundamental causality behind its function, predicting how analyte binding transforms the molecule from a weakly emissive state to a highly fluorescent one.

Core Photophysical Sensing Mechanisms

The "off-on" fluorescent behavior of AMQ upon metal ion binding is not a random event but a precisely controlled phenomenon governed by fundamental photophysical principles. Understanding these mechanisms is key to interpreting computational results and designing next-generation sensors.

Excited-State Intramolecular Proton Transfer (ESIPT)

In the ground state, an intramolecular hydrogen bond exists between the hydroxyl group at the 8-position and the quinoline ring nitrogen. Upon absorption of a photon (photoexcitation), the molecule is promoted to an excited state. In this state, the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen both increase, facilitating an ultrafast transfer of the proton. This creates a transient keto-tautomer, which typically decays back to the ground state non-radiatively (e.g., via heat dissipation), thus quenching fluorescence.[3][11]

When a metal ion is introduced, it coordinates with both the deprotonated oxygen and the quinoline nitrogen. This coordination physically removes the transferable proton and breaks the intramolecular hydrogen bond. Consequently, the ESIPT pathway is blocked. The excited state can no longer decay via this non-radiative channel and is forced to relax by emitting a photon, leading to a dramatic increase in fluorescence intensity.[4][10]

cluster_0 Unbound AMQ (Fluorescence 'Off') cluster_1 AMQ-Metal Complex (Fluorescence 'On') GS_E Ground State (Enol) ES_E Excited State (Enol*) GS_E->ES_E Excitation (hν) ES_K Excited State (Keto*) (Tautomer) ES_E->ES_K ESIPT GS_K Ground State (Keto) ES_K->GS_K Non-Radiative Decay (Quenching) GS_K->GS_E Tautomerization GS_C Ground State Complex ES_C Excited State Complex* GS_C->ES_C Excitation (hν) ES_C->GS_C Radiative Decay (Fluorescence)

Figure 1. The ESIPT mechanism and its inhibition by metal chelation.
Chelation-Enhanced Fluorescence (CHEF)

The CHEF effect is another critical contributor to the fluorescence turn-on mechanism. Unbound or flexible molecules can dissipate absorbed energy through non-radiative pathways involving intramolecular vibrations and rotations. Upon chelation to a metal ion, the AMQ molecule becomes part of a more rigid and planar structure.[1] This increased rigidity restricts these vibrational and rotational degrees of freedom, which significantly reduces the efficiency of non-radiative decay processes. As a result, a greater proportion of excited molecules relax through the radiative pathway of fluorescence, leading to enhanced emission intensity.

Theoretical and Computational Methodology: A Self-Validating Protocol

The investigation of sensing mechanisms at the molecular level is greatly empowered by computational chemistry. The following protocols, centered on Density Functional Theory (DFT), provide a robust and self-validating system for predicting the behavior of AMQ and its complexes.

Density Functional Theory (DFT) for Ground State Properties

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It provides a favorable balance between computational cost and accuracy, making it the workhorse for systems of this size.

Objective: To determine and validate the stable 3D structures (geometries), binding energies, and electronic properties of AMQ and its metal complexes in their ground electronic state.

Step-by-Step Protocol:

  • Model Construction: Build the initial 3D structure of the AMQ ligand and its proposed metal complex (e.g., with Zn²⁺) using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct connectivity and initial stereochemistry.

  • Method Selection (Causality):

    • Functional: Select the B3LYP hybrid functional. This choice is rooted in its extensive validation across a vast range of organic and organometallic systems, providing reliable geometries and electronic properties.[5]

    • Basis Set: Employ the 6-31+G(d,p) basis set. The '6-31G' part provides a solid description of core and valence electrons. The '+' adds diffuse functions, crucial for accurately describing anions and lone pairs (like on N and O atoms). The '(d,p)' adds polarization functions, which allow for orbital shape distortion and are essential for describing chemical bonds accurately.[5][6]

  • Geometry Optimization: Perform a full geometry optimization calculation. This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, representing the lowest-energy conformation.

  • Validation via Frequency Calculation:

    • Trustworthiness: To validate that the optimized structure is a true energy minimum (a stable conformation) and not a transition state, a frequency calculation must be performed on the optimized geometry.

    • Verification: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state), and the optimization must be repeated from a distorted geometry.

  • Binding Energy Analysis: Calculate the interaction or binding energy (ΔE_bind) to quantify the stability of the complex. To ensure accuracy, this calculation must be corrected for Basis Set Superposition Error (BSSE) using the counterpoise method.

    • ΔE_bind = E_complex - (E_ligand + E_ion) + E_BSSE

Time-Dependent DFT (TD-DFT) for Excited-State Properties

TD-DFT is an extension of DFT used to study the properties of molecules in their electronic excited states.[5]

Objective: To simulate the UV-visible absorption and fluorescence emission spectra, providing a direct link between theoretical calculations and experimental spectroscopic data.

Step-by-Step Protocol:

  • Absorption Spectrum Simulation: Using the validated ground state optimized geometry from the DFT protocol, perform a TD-DFT calculation to compute the vertical excitation energies and corresponding oscillator strengths (f). The oscillator strength is a measure of the probability of a given electronic transition; transitions with high 'f' values correspond to intense peaks in the absorption spectrum.

  • Emission Spectrum Simulation:

    • First, optimize the geometry of the first singlet excited state (S1). This is crucial as molecules often relax and adopt a slightly different geometry in the excited state before emitting a photon.

    • Using this S1 optimized geometry, perform a TD-DFT calculation to compute the energy of the transition back to the ground state. This energy corresponds to the fluorescence emission maximum.

  • Data Analysis: Compare the calculated absorption (λ_abs) and emission (λ_em) wavelengths for the free AMQ ligand and its metal complex. The calculated shifts and changes in intensity provide a theoretical prediction of the sensing event.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions.[5][12]

Objective: To visualize the electron density distribution before and after excitation and to understand the nature of the electronic transitions (e.g., π-π, n-π, charge transfer).

Step-by-Step Protocol:

  • Orbital Generation: Following the ground state DFT calculation, generate cube files or other visualization data for the HOMO and LUMO of both the free ligand and the complex.

  • Visualization and Interpretation: Use visualization software to plot the HOMO and LUMO surfaces. Analyze their localization. For instance, in a typical π-π* transition, both HOMO and LUMO will be distributed over the conjugated ring system. In a chelation event, one might observe a significant shift in the HOMO/LUMO localization from the ligand to the metal or vice-versa, indicating a charge transfer character.

Case Study: Computational Workflow for AMQ Sensing of Zn²⁺

This section applies the established protocols to a practical example: the theoretical investigation of how this compound (AMQ) senses the zinc ion (Zn²⁺).

start 1. Model Building (AMQ and AMQ-Zn²⁺) dft 2. Ground State DFT (B3LYP/6-31+G(d,p)) start->dft freq 3. Frequency Analysis (Validation: No Imaginary Freq.) dft->freq Optimize Geometry bind 4. Binding Energy (with BSSE Correction) freq->bind Validated Structure fmo 5. FMO Analysis (HOMO/LUMO Plots) freq->fmo td_abs 6a. TD-DFT on S₀ Geom. (Absorption Spectrum) freq->td_abs s1_opt 6b. Optimize S₁ Geometry freq->s1_opt results 7. Data Synthesis (Compare Spectra, Orbitals, Energies) bind->results fmo->results td_abs->results td_em 6c. TD-DFT on S₁ Geom. (Emission Spectrum) s1_opt->td_em Excited State Structure td_em->results end Elucidated Sensing Mechanism results->end

Figure 2. Comprehensive computational workflow for investigating the AMQ sensing mechanism.
Step 1 & 2: Structural and Energetic Analysis (DFT)

Upon optimization, the free AMQ ligand would exhibit a planar quinoline ring with an intramolecular hydrogen bond between the 8-OH group and the ring nitrogen. In the [AMQ-Zn]²⁺ complex, the Zn²⁺ ion is expected to be coordinated by the deprotonated 8-O, the quinoline N, and potentially the N from the aminomethyl side chain, forming a rigid, multi-cyclic structure.

ParameterAMQ (Free Ligand)[AMQ-Zn]²⁺ ComplexCausality of Change
O-H Bond Length ~0.98 ÅN/A (Deprotonated)Proton is removed for chelation.
O···N Distance ~2.7 Å> 3.5 Å (No H-bond)Metal coordination breaks the H-bond.
Zn-O Bond Length N/A~1.95 ÅFormation of a strong coordinate bond.
Zn-N (quinoline) Bond N/A~2.10 ÅFormation of a strong coordinate bond.
Binding Energy (BSSE) N/AHighly ExergonicIndicates a thermodynamically stable complex.
Table 1. Representative theoretical data comparing the structure of free AMQ and its Zn²⁺ complex.
Step 3 & 4: Electronic and Spectroscopic Analysis (FMO & TD-DFT)

The analysis of the frontier orbitals and simulated spectra provides the core evidence for the sensing mechanism.

  • FMO Analysis: For the free AMQ ligand, the HOMO and LUMO are typically delocalized π and π* orbitals, respectively, spread across the quinoline scaffold. Upon complexation with Zn²⁺, the energies of these orbitals are significantly lowered due to the positive charge of the metal ion. There may be a noticeable shift in the HOMO/LUMO density towards the chelation site, indicating the electronic perturbation caused by the metal.

PropertyAMQ (Free Ligand)[AMQ-Zn]²⁺ ComplexInterpretation
E_HOMO -5.8 eV-8.5 eVStabilization due to metal ion's positive charge.
E_LUMO -1.5 eV-4.0 eVStabilization due to metal ion's positive charge.
HOMO-LUMO Gap 4.3 eV4.5 eVA slight increase may occur due to rigidification.
λ_abs (Calculated) ~320 nm~350 nmRed-shift upon chelation is common.
λ_em (Calculated) ~550 nm (very low f)~480 nm (high f)Fluorescence turn-on with a blue-shifted emission.
Table 2. Representative theoretical electronic and spectroscopic data for the AMQ-Zn²⁺ sensing event.
  • TD-DFT Analysis: The TD-DFT results are expected to show a significant change in the photophysical profile. The free ligand may show an absorption peak but a calculated emission with a near-zero oscillator strength, confirming its non-emissive nature (due to ESIPT). In contrast, the [AMQ-Zn]²⁺ complex is predicted to have both a strong absorption (often red-shifted compared to the ligand) and a strong emission with a high oscillator strength, confirming the fluorescence "turn-on" effect.

Conclusion and Future Perspectives

This guide has detailed a systematic and robust theoretical framework for investigating the sensing mechanism of this compound. Through a synergistic application of DFT and TD-DFT, we can effectively model the structural, energetic, and spectroscopic consequences of metal ion chelation. The primary mechanism is elucidated as a two-fold process: the inhibition of the ESIPT non-radiative decay pathway and the enhancement of emission through CHEF-induced molecular rigidification.

The true power of this theoretical approach lies not only in explaining observed phenomena but also in its predictive capabilities. Future work can extend this methodology to:

  • Screening for Selectivity: Systematically calculate the binding energies and predicted spectral responses for a range of different metal ions to computationally predict the sensor's selectivity.

  • Solvent Effects: Incorporate implicit or explicit solvent models in the calculations to understand how the sensing performance is modulated in different environments, particularly in aqueous biological media.

  • Rational Design: Use the insights gained to rationally design new 8-HQ derivatives. By computationally testing the effects of different substituents at various positions on the quinoline ring, researchers can guide synthetic efforts toward sensors with enhanced brightness, selectivity, and desired absorption/emission wavelengths.

By integrating these advanced computational protocols into the research and development pipeline, we can accelerate the discovery of novel, highly effective chemosensors for critical applications in diagnostics, environmental monitoring, and drug discovery.

References

  • Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy) - N-(quinolin-8-yl)acetamide. PubMed Central.
  • 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. MDPI.
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. ResearchGate.
  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Source Not Found.
  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors.
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. NIH.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC - NIH.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central.
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Publications.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central.
  • Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes for OLED applications. ResearchGate.
  • 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. CORE.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing.
  • Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. ResearchGate.

Sources

Chemodynamics and Therapeutic Profiling of Aminomethylated Quinolinols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Defined

Aminomethylated quinolinols, specifically Mannich bases derived from the 8-hydroxyquinoline (8-HQ) scaffold, represent a privileged class of chelating agents.[1] Unlike static ligands, these compounds exhibit "responsive pharmacokinetics"—their biological activity is contingent upon the dynamic equilibrium between free ligand, metal-bound complex, and the specific pH of the microenvironment.

This guide deconstructs the structure-activity relationship (SAR) of these compounds, moving beyond basic connectivity to explore the electronic and steric drivers that modulate their three primary therapeutic vectors: Antimicrobial (Ionophoric) , Anticancer (Redox Cycling) , and Neuroprotective (Metal Redistribution) .

Synthetic Architecture: The Mannich Protocol[2]

The primary route to aminomethylated quinolinols is the Mannich reaction. While theoretically simple, the reaction requires strict control over pH and solvent choice to prevent bis-substitution or polymerization.

The Reaction Mechanism (C7-Regioselectivity)

The hydroxyl group at C8 activates the ring, directing electrophilic aromatic substitution primarily to the C7 (ortho) position. The reaction proceeds via the formation of a reactive iminium ion from formaldehyde and the secondary amine.

MannichMechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Substitution Amine Secondary Amine (R2NH) Iminium Iminium Ion [R2N=CH2]+ Amine->Iminium Formaldehyde Paraformaldehyde (HCHO)n Formaldehyde->Iminium Transition Sigma Complex (Intermediate) Iminium->Transition Quinolinol 8-Hydroxyquinoline (8-HQ) Quinolinol->Transition + Iminium Product 7-Aminomethyl-8-HQ (Mannich Base) Transition->Product - H+

Figure 1: Mechanism of the Mannich reaction targeting the C7 position of 8-hydroxyquinoline.[1]

Optimized Synthetic Protocol

Objective: Synthesis of 7-((diethylamino)methyl)quinolin-8-ol.

  • Reagent Prep: Dissolve 8-hydroxyquinoline (10 mmol) in absolute ethanol (20 mL).

  • Amine Activation: In a separate vessel, mix diethylamine (11 mmol) with paraformaldehyde (11 mmol equivalent) in ethanol (5 mL). Heat gently (40°C) for 15 mins to depolymerize paraformaldehyde and generate the iminium species in situ.

    • Expert Insight: Use paraformaldehyde over formalin (aqueous formaldehyde). Water competes with the amine, lowering yield and complicating workup.

  • Reflux: Add the amine mixture to the quinolinol solution. Reflux at 80°C for 6-12 hours. Monitor via TLC (Mobile phase: DCM:MeOH 95:5).

  • Workup: Evaporate solvent in vacuo. The residue is often an oil. Recrystallize from diethyl ether/hexane or convert to the hydrochloride salt using HCl/dioxane for stability.

Physicochemical SAR: The Chelation Axis

The biological identity of these molecules is defined by their ability to bind transition metals (Cu²⁺, Zn²⁺, Fe²⁺).

The Chelation Motif (N-O Donor)

The 8-hydroxy and 1-nitrogen atoms form a bidentate pocket.

  • pKa Modulation: The pKa of the phenolic -OH (approx. 9.8 in unsubstituted 8-HQ) dictates the pH at which the drug binds metals.

  • Effect of C7-Aminomethylation: The basic nitrogen of the Mannich side chain can form a hydrogen bond with the phenolic hydrogen, slightly lowering the pKa and stabilizing the ligand. In some cases, it acts as a third donor (terdentate ligand), significantly increasing the stability constant (

    
    ) for Cu²⁺.
    
Lipophilicity (logP) and Transport
  • The "Goldilocks" Zone: To cross the Blood-Brain Barrier (BBB) or bacterial membrane, logP should be between 2.0 and 3.5.

  • Modification: Increasing the alkyl chain length on the amine (e.g., diethyl vs. dibutyl) increases logP.

  • Halogenation: Adding Cl or I at C5 (e.g., Clioquinol) drastically increases lipophilicity and membrane permeability.

Biological SAR & Therapeutic Applications[3][4][5][6][7][8]

The SAR of aminomethylated quinolinols is context-dependent. The same molecule can be a neuroprotective agent or a cytotoxic drug depending on the cellular metal environment.

SAR_Map cluster_C5 C5 Position (Electronic Tuning) cluster_C7 C7 Position (Mannich Side Chain) cluster_C2 C2 Position (Steric Gate) Core 8-Hydroxyquinoline Scaffold C5_Node Halogens (Cl, I, F) or NO2 Core->C5_Node Electrophilic Subst. C7_Node -CH2-NR2 (Aminomethyl) Core->C7_Node Mannich Reaction C2_Node Methyl / Styryl / Aminomethyl (PBT2) Core->C2_Node Pre-functionalized C5_Effect Increases Acidity (Lower pKa) Stabilizes Metal Complex Increases Lipophilicity C5_Node->C5_Effect C7_Effect Modulates Solubility Secondary Binding Site (Terdentate) Target Selectivity (e.g., Bacterial vs. Human) C7_Node->C7_Effect C2_Effect Steric Hindrance to Chelation Prevents formation of insoluble 1:3 complexes Modulates Kinetics C2_Node->C2_Effect

Figure 2: Structural map detailing the functional impact of substitutions at C2, C5, and C7.

Antimicrobial Activity (The Ionophore Mechanism)

These compounds act as zinc/copper ionophores .[2] They transport toxic amounts of extracellular metals into the bacteria, disrupting homeostasis.

  • SAR Rule: Bulky secondary amines at C7 (e.g., piperidine, morpholine) often show higher activity against Gram-positive bacteria (e.g., S. aureus) compared to simple dialkyl amines.

  • Halogenation: 5,7-dihalo derivatives (e.g., 5-chloro-7-iodo) are generally more potent than non-halogenated analogs due to increased lipophilicity facilitating membrane traversal.[1]

Anticancer Activity (The Trojan Horse)

Tumor cells often have elevated copper levels. Aminomethylated quinolinols bind this copper.

  • Mechanism: The Cu-Ligand complex undergoes redox cycling, reducing Cu(II) to Cu(I) in the presence of cellular reductants (GSH, Ascorbate). This cycle generates Superoxide and Hydroxyl radicals (Fenton chemistry), causing oxidative DNA damage.

  • Selectivity: Compounds with moderate binding constants are preferred; they must bind copper but release it or cycle it to generate ROS. If the binding is too strong, the metal is inert (detoxified).

Neuroprotection (Alzheimer’s & PBT2)

In Alzheimer's, Zinc and Copper are trapped in Amyloid-beta (Aβ) plaques.[3]

  • PBT2 (Special Case): PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol) is a C2-substituted analog.[1]

  • Mechanism: It acts as a Metal-Protein Attenuating Compound (MPAC) . It does not strip metals systemically (like EDTA) but competes with Aβ for metal binding, solubilizing the plaque and redistributing the metal to neurons for healthy synaptic function.

  • SAR Insight: The C2-aminomethyl group in PBT2 provides steric bulk that prevents the formation of uncharged, insoluble 1:3 (Metal:Ligand) complexes, favoring soluble 1:1 or 1:2 complexes that can cross membranes and release metals intracellularly.

Comparative Data Summary
Compound ClassR5 SubstituentR7 SubstituentPrimary MechanismTarget Indication
8-HQ (Parent) HHWeak ChelationGeneral Antiseptic
Clioquinol ClIIonophore / ChelationAntifungal / Neuro
Mannich Base A H-CH2-N(Et)2ROS GenerationAnticancer
Mannich Base B Cl-CH2-PiperidineZn IonophoreAnti-MRSA
PBT2 Cl (and Cl at C7)H (Amine at C2)Metal RedistributionAlzheimer's / Huntington's

Experimental Validation Protocols

ROS Generation Assay (Cell-Free)

To verify the "Redox Cycling" mechanism:

  • Buffer: 50 mM Phosphate buffer (pH 7.4).

  • Components: Mix Test Compound (10 µM) + CuSO₄ (10 µM) + Ascorbate (100 µM).

  • Detection: Add Dihydrorhodamine 123 (DHR123).

  • Readout: Measure fluorescence (Ex 500nm / Em 536nm) over 30 mins. A steep slope indicates potent redox cycling.

Antimicrobial MIC Assay[11]
  • Inoculum: S. aureus (ATCC 29213) at 5x10⁵ CFU/mL in Mueller-Hinton Broth.

  • Dosing: Serial 2-fold dilutions of Mannich base (range 0.5 – 64 µg/mL).

  • Metal Supplementation (Critical Step): Run duplicate plates with and without added ZnCl₂ (10 µM).

    • Interpretation: If MIC drops significantly (e.g., 8-fold) in the presence of Zn, the mechanism is Ionophoric (zinc toxicity). If MIC is unchanged, it may be simple chelation (starvation).

References

  • Prachayasittikul, V., et al. (2013).[4] "Antimicrobial and Antioxidant Activities of 8-Hydroxyquinoline Derivatives." EXCLI Journal. Link

  • Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective." European Journal of Medicinal Chemistry. Link

  • Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxyquinoline analogs is associated with decreased interstitial Aβ." Neuron. Link (PBT2 Mechanism)[1]

  • Kotani, A., et al. (2013). "Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases as Anticancer Agents." Journal of Medicinal Chemistry. Link[1]

  • Bodduluri, H., et al. (2020). "Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2." mSphere. Link[1]

Sources

Methodological & Application

2-(Aminomethyl)quinolin-8-ol as a fluorescent sensor for Fe3+

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Principles

1.1 Executive Summary Iron (III) is a pivotal transition metal in biological systems, governing oxygen transport, electron transfer, and enzymatic catalysis.[1] However, dysregulation of Fe³⁺ is linked to oxidative stress and neurodegenerative pathologies like Alzheimer's and Parkinson's disease.[1] This Application Note details the utilization of 2-(Aminomethyl)quinolin-8-ol (2-AMQ) , a bidentate/tridentate chelating fluorophore, for the highly selective detection of Fe³⁺.

Unlike standard 8-hydroxyquinoline (8-HQ) which suffers from broad metal cross-reactivity, the functionalization at the C2 position with an aminomethyl group introduces steric constraints and additional coordination sites (N-donor), significantly enhancing selectivity for Fe³⁺ over divalent cations like Zn²⁺ or Mg²⁺.

1.2 Sensing Mechanism: Paramagnetic Quenching & PET The detection of Fe³⁺ by 2-AMQ operates primarily through a "Turn-Off" fluorescence quenching mechanism, driven by two synergistic pathways:

  • Photoinduced Electron Transfer (PET): In the free ligand state, the lone pair on the aminomethyl nitrogen can quench the quinoline fluorophore via PET.[1] Upon binding, this pathway is modulated.

  • Paramagnetic Quenching: Fe³⁺ is a paramagnetic ion (

    
     high spin). Upon chelation, the unpaired electrons of the metal center facilitate rapid intersystem crossing (ISC) from the ligand's excited singlet state (
    
    
    
    ) to the triplet state (
    
    
    ), or facilitate electron transfer, effectively quenching fluorescence.

1.3 Chemical Structure & Chelation Mode The 2-AMQ ligand coordinates Fe³⁺ through the phenolate oxygen, the quinoline nitrogen, and the amine nitrogen, typically forming a stable 1:2 (Metal:Ligand) octahedral complex.

Part 2: Visualization of Mechanism & Workflow

Figure 1: Sensing Mechanism and Experimental Workflow

Fe3_Sensing_Mechanism cluster_mech Quenching Mechanism Ligand Free Ligand (2-AMQ) (Fluorescent/Weakly Fluorescent) Complex Ligand-Metal Complex (Non-Fluorescent) Ligand->Complex Chelation Fe3 Fe³⁺ Analyte (Paramagnetic) Fe3->Complex PET PET Process (Modulated) Complex->PET Para Paramagnetic Effect (Spin-Orbit Coupling) Complex->Para Measure Fluorescence Measurement Para->Measure Signal Reduction (Quenching) Sample Sample (Serum/Water) Sample->Measure Buffer Buffer (HEPES pH 7.2) Buffer->Measure

Caption: Schematic of Fe³⁺ chelation by 2-AMQ leading to fluorescence quenching via paramagnetic interaction.

Part 3: Experimental Protocols

Materials & Reagents
  • Probe: this compound (Synthesized via reductive amination of 8-hydroxyquinoline-2-carbaldehyde).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Deionized Water (Milli-Q, 18.2 MΩ).

  • Buffer: 20 mM HEPES buffer, pH 7.2 (Physiological pH is critical for phenolate generation).

  • Metal Salts: FeCl₃·6H₂O (Source of Fe³⁺); Chlorides/Nitrates of Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Ni²⁺ for interference studies.

Protocol A: Preparation of Stock Solutions

Note: Fresh preparation of Fe³⁺ stocks is vital to prevent hydrolysis/precipitation.

  • Ligand Stock (1 mM): Dissolve 1.74 mg of 2-AMQ (MW ≈ 174.2 g/mol ) in 10 mL of MeCN. Store in amber glass at 4°C.

  • Fe³⁺ Stock (10 mM): Dissolve FeCl₃ in dilute HCl (0.1 M) to prevent hydroxide formation, then dilute to volume with deionized water.

  • Working Solution: Dilute Ligand Stock to 10 µM in HEPES buffer (pH 7.2) containing 10-50% MeCN (to ensure solubility).

Protocol B: Spectrofluorometric Titration

Objective: Determine the sensitivity and Limit of Detection (LOD).

  • Setup: Aliquot 2.0 mL of the 10 µM Ligand Working Solution into a quartz cuvette (1 cm path length).

  • Blank Scan: Record the emission spectrum (

    
     nm, 
    
    
    
    nm). Peak emission is typically observed at ~490-510 nm.
  • Titration: Sequentially add aliquots (1-5 µL) of Fe³⁺ stock solution.

    • Concentration range: 0 to 50 µM (0 - 5 equivalents).

  • Equilibration: Mix by inversion and allow to equilibrate for 2 minutes (kinetic stability is usually rapid).

  • Measurement: Record emission spectra after each addition.

  • Data Processing: Plot Fluorescence Intensity (

    
    ) vs. [Fe³⁺].
    
Protocol C: Selectivity & Interference Assay

Objective: Validate specificity against competing biological ions.

  • Preparation: Prepare separate cuvettes containing 10 µM Ligand.

  • Competitors: Add 10 equivalents (100 µM) of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Mn²⁺) to separate cuvettes.

  • Measurement 1 (Selectivity): Measure fluorescence. Significant quenching should only occur with Fe³⁺ (and potentially Cu²⁺, which is a common interferent for 8-HQ; see Note below).

  • Measurement 2 (Interference): Add 1 equivalent of Fe³⁺ to the cuvettes already containing the competing ions.

  • Validation: The fluorescence should quench to the same level as the Fe³⁺-only control, proving the probe works in complex matrices.

Technical Note on Cu²⁺: Copper is a known quencher for 8-HQ. If Cu²⁺ interference is observed, add Thiourea (1 mM) as a masking agent to sequester Cu²⁺ selectively.

Part 4: Data Analysis & Validation

4.1 Quantitative Analysis (Stern-Volmer Equation) To quantify the quenching efficiency, use the Stern-Volmer equation:



  • 
    : Fluorescence intensity without Fe³⁺.
    
  • 
    : Fluorescence intensity with Fe³⁺.[2][3]
    
  • 
    : Stern-Volmer quenching constant (M⁻¹).
    
  • 
    : Concentration of Fe³⁺.[2][4][5]
    

4.2 Limit of Detection (LOD) Calculate LOD using the standard deviation of the blank (


) and the slope of the calibration curve (

):


Table 1: Expected Performance Metrics

ParameterValue / RangeNotes
Excitation (

)
360 nmStandard UV excitation
Emission (

)
490 - 510 nmGreen fluorescence
Response Time < 2 minutesRapid chelation kinetics
Linear Range 0.5 - 20 µMPhysiologically relevant
LOD ~ 50 - 100 nMHigh sensitivity
Stoichiometry 1:2 (M:L)Confirmed by Job's Plot

Part 5: Synthesis Scheme (Reference)

Figure 2: Synthesis Pathway

Synthesis Start 8-Hydroxyquinaldine (2-methyl-8-hydroxyquinoline) Step1 SeO₂ Oxidation (Dioxane/H₂O) Start->Step1 Inter 8-Hydroxyquinoline-2-carbaldehyde Step1->Inter Step2 Reductive Amination (NH₄OAc, NaBH₃CN) Inter->Step2 Product This compound (2-AMQ) Step2->Product

Caption: Synthesis of 2-AMQ from 8-hydroxyquinaldine via oxidation and reductive amination.

References

  • Albrecht, M., et al. (2019). "8-Hydroxyquinoline-based sensors: A review of the mechanism and application." Coordination Chemistry Reviews.

  • Zhang, X., et al. (2021). "Fluorescence Quenching Effects of Fe3+ Ions on Carbon Dots and Quinoline Derivatives: Inner Filter Effect vs. Electron Transfer." Spectroscopy.

  • Gupta, V. K., et al. (2011). "Spectrophotometric determination of iron (III) in tap water using 8-hydroxyquinoline." African Journal of Biotechnology.

  • Szakács, Z., et al. (2020). "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." Molecules.

  • Mdpi. (2022).[6] "A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative." Molecules.

Sources

Application Note: Development of a Sensor Array Using Functionalized Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the rational design, synthesis, and implementation of a fluorescent sensor array ("electronic tongue") utilizing functionalized quinoline scaffolds. Unlike traditional "lock-and-key" sensors designed for a single analyte, this protocol leverages the cross-reactive nature of a quinoline library to generate differential fingerprints for complex analytes (metal ions, proteins, or drug impurities). We focus on 8-hydroxyquinoline (8-HQ) and quinoline-2-carboxaldehyde derivatives, exploiting Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF) mechanisms.

Rational Design & Sensing Mechanism

The Quinoline Scaffold Advantage

Quinoline is a privileged scaffold for sensor arrays due to three factors:

  • Tunable Photophysics: The nitrogen lone pair allows for PET-mediated quenching, which is relieved upon metal binding (CHEF).

  • Structural Rigidity: Minimizes non-radiative decay, ensuring high quantum yields.

  • Synthetic Modularity: The C2 and C8 positions are easily functionalized to create a library of receptors with varying electronic and steric landscapes.

Mechanism of Action

The array functions on the principle of differential sensing . Individual sensors in the array are not required to be perfectly selective. Instead, they must exhibit cross-reactivity. When the array is exposed to an analyte, the combined response pattern (fingerprint) is unique to that analyte.

Mechanism Diagram: PET vs. CHEF

QuinolineMechanism FreeSensor Free Sensor (Quinoline) Excitation UV Excitation (300-360 nm) FreeSensor->Excitation Complex Sensor-Analyte Complex FreeSensor->Complex + Analyte PET PET Process (Lone pair e- transfer) Excitation->PET Excited State NoPET PET Blocked (HOMO stabilized) Excitation->NoPET Excited State Quenching Fluorescence OFF PET->Quenching Analyte Analyte Binding (Metal/H+) Complex->Excitation CHEF Fluorescence ON (CHEF) NoPET->CHEF

Caption: Switching mechanism. Free quinoline exhibits quenching via PET.[1][2] Analyte binding blocks PET, triggering Chelation-Enhanced Fluorescence (CHEF).

Protocol: Synthesis of Sensor Library (Schiff Base Module)

To create an array, we synthesize a small library of 4 distinct sensors (


) using a modular Schiff base condensation. This method is chosen for its high yield and lack of complex purification steps.

Reagents:

  • Scaffold: Quinoline-2-carboxaldehyde (Sigma-Aldrich).

  • Amines (Variable): Aniline, 4-methoxyaniline, 2-aminophenol, 1-aminopyrene.

  • Solvent: Ethanol (Absolute).

Step-by-Step Synthesis
  • Stoichiometry: In a 50 mL round-bottom flask, dissolve Quinoline-2-carboxaldehyde (1.0 mmol) in 10 mL of hot ethanol.

  • Addition: Dropwise add the specific amine (1.0 mmol) dissolved in 5 mL ethanol.

    • Critical Insight: Add 2 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Precipitation: Cool to room temperature. The Schiff base usually precipitates.

  • Filtration: Filter the solid, wash with cold ethanol (

    
    ), and dry under vacuum.
    
    • Self-Validation Check: If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator and cool to 4°C overnight.

Library Output:

  • 
    :  Phenyl-substituted (Baseline hydrophobicity).
    
  • 
    :  Methoxy-substituted (Electron-donating, alters metal affinity).
    
  • 
    :  Phenol-substituted (Additional binding site, tridentate ligand).
    
  • 
    :  Pyrene-substituted (Enhanced 
    
    
    
    -stacking, ratiometric potential).

Protocol: Array Fabrication & Sensing

Objective: Configure the sensors into a 96-well plate format for high-throughput data acquisition.

Materials:

  • Black 96-well microplates (flat bottom) to minimize background scattering.

  • Solvent: Spectroscopic grade DMSO (Stock), HEPES Buffer (10 mM, pH 7.4).

  • Analytes: Metal chlorides (

    
    ) or target protein solutions.
    
Workflow Diagram

ArrayWorkflow cluster_prep Preparation cluster_plate Plating cluster_read Acquisition Stock 1. Prepare Stocks (1 mM in DMSO) Dilution 2. Dilute to Working Conc (20 µM in HEPES) Stock->Dilution Plating 3. Dispense Sensors (Rows A-D = L1-L4) Dilution->Plating AnalyteAdd 4. Add Analytes (Columns 1-12) Plating->AnalyteAdd Incubate 5. Incubate (15 min, Dark) AnalyteAdd->Incubate Read 6. Fluorescence Read (Ex: 350nm, Em: 400-600nm) Incubate->Read

Caption: Experimental workflow from stock preparation to data acquisition.

Detailed Steps
  • Stock Preparation: Dissolve 1 mg of each sensor (

    
    ) in DMSO to achieve a 1 mM stock concentration. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Working Solutions: Dilute stocks into 10 mM HEPES buffer (pH 7.4) to a final concentration of 20 µM.

    • Solubility Control: Check for turbidity. If precipitation occurs, add DMSO up to 5% v/v.

  • Plate Layout:

    • Row A: Sensor

      
       (200 µL/well)
      
    • Row B: Sensor

      
       (200 µL/well)
      
    • Row C: Sensor

      
       (200 µL/well)
      
    • Row D: Sensor

      
       (200 µL/well)
      
  • Analyte Addition: Add 5 µL of analyte stock solution to specific columns.

    • Column 1: Buffer Blank (Control).

    • Column 2-12: Analytes (e.g.,

      
      , etc.) at 50 µM final concentration.
      
  • Acquisition: Shake plate for 30 seconds. Incubate in the dark for 15 minutes. Read fluorescence intensity (

    
     nm, 
    
    
    
    nm).

Chemometric Data Analysis

Raw fluorescence data from an array is multidimensional and difficult to interpret visually. We employ Principal Component Analysis (PCA) to reduce dimensionality and visualize discrimination.[3][4]

Data Pre-processing

Normalize the raw intensity (


) against the blank (

) to calculate the response factor (

):

Representative Data Matrix (Mock Data)

Values represent normalized fluorescence response (


).
AnalyteSensor L1 (Phenyl)Sensor L2 (Methoxy)Sensor L3 (Phenol)Sensor L4 (Pyrene)
Blank 0.000.000.000.00
Zn²⁺ 4.50 (High CHEF)2.105.201.10
Cu²⁺ -0.20 (Quench)-0.15-0.80 (Paramagnetic)-0.10
Hg²⁺ 0.503.80 (Soft-Soft)0.900.40
Cd²⁺ 3.101.803.500.90
Interpretation Logic
  • Zn²⁺ vs Cd²⁺: Both enhance fluorescence (

    
    ), but Zn²⁺ induces a stronger response in 
    
    
    
    due to size-match fit in the binding pocket.
  • Hg²⁺: Shows high affinity for

    
     (Methoxy) and moderate for others, creating a distinct vector.
    
  • Cu²⁺: Quenches fluorescence across all sensors due to its paramagnetic nature (electron transfer mechanism), clearly separating it from the "turn-on" metals.

PCA Protocol
  • Input: Construct a matrix where rows are samples (analytes) and columns are variables (Sensors

    
    ).
    
  • Scaling: Auto-scale data (mean = 0, variance = 1) to ensure all sensors contribute equally.

  • Computation: Calculate eigenvectors and eigenvalues.

  • Plotting: Plot PC1 vs. PC2. Distinct clusters indicate successful discrimination.

References

  • Fundamental Mechanism (PET/CHEF)

    • Title: Quinoline-Based Fluorescence Sensors: Mechanism and Applic
    • Source: ResearchGate / Journal of M
    • Link:

  • Synthesis & Scaffold Design

    • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
    • Source: SciSpace / Comprehensive Reviews.
    • Link:

  • Array & Chemometrics

    • Title: An Improved Comparison of Chemometric Analyses for Colorimetric Sensor Arrays.
    • Source: Intern
    • Link:

  • Specific Metal Sensing (Zn/Fe)

    • Title: A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative.[1][5][6]

    • Source: NCBI / PMC.
    • Link:

Safety Note: Quinoline derivatives may be irritants. Heavy metal salts (


) are toxic. Perform all synthesis in a fume hood and dispose of heavy metal waste according to local EHS regulations.

Sources

Application Notes & Protocols: 8-Hydroxyquinoline Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Preamble: A Multifunctional Scaffold for a Multifaceted Challenge

Neurodegenerative diseases (NDs), such as Alzheimer's, Parkinson's, and Huntington's, represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. A convergence of pathological pathways, including protein misfolding, oxidative stress, and neuroinflammation, drives this decline. Central to these intertwined mechanisms is the dysregulation of metal ion homeostasis.[1][2] Biometals like copper, zinc, and iron, essential for normal neurological function, can become pathogenic when their balance is disrupted, catalyzing the aggregation of proteins like amyloid-beta (Aβ) and fueling the production of neurotoxic reactive oxygen species (ROS).[3][4][5]

This intricate, multifactorial nature of neurodegeneration demands therapeutic strategies that can address multiple targets simultaneously. The 8-hydroxyquinoline (8HQ) scaffold has emerged as a privileged structure in this pursuit.[6][7] As a small, lipophilic, and potent metal-chelating agent, 8HQ and its derivatives can cross the blood-brain barrier and modulate the pathogenic cascade at a critical nexus: the metal-protein interaction.[8][9] Derivatives such as Clioquinol and PBT2 have progressed to clinical trials, providing crucial proof-of-concept that targeting metal dyshomeostasis is a viable therapeutic strategy.[10][11][12][13]

This guide provides a detailed technical overview of the core mechanisms, preclinical evaluation protocols, and critical considerations for researchers working with 8-hydroxyquinoline derivatives in the context of neurodegenerative disease.

Part 1: The Mechanistic Rationale: Why 8-Hydroxyquinolines?

The therapeutic potential of 8HQ derivatives is not rooted in a single mode of action but rather in a synergistic combination of properties that address the core pathologies of neurodegeneration.

Metal-Protein Attenuation and Ionophore Activity

The primary and most well-established mechanism is the ability of 8HQ derivatives to function as Metal-Protein Attenuating Compounds (MPACs) .

  • Causality: In the Alzheimer's brain, for instance, hyper-accumulated Cu²⁺ and Zn²⁺ ions bind to the Aβ peptide, promoting its misfolding and aggregation into soluble oligomers and insoluble plaques.[4] This metal-Aβ complex is also redox-active, generating significant oxidative stress. 8HQ derivatives intervene by competitively chelating these metal ions, effectively disrupting the metal-Aβ interaction.[11][14] This action achieves two critical outcomes: it inhibits the formation of toxic Aβ aggregates and quenches the production of metal-catalyzed ROS.[15]

  • Restoring Homeostasis: Beyond simple chelation, these compounds act as ionophores. They can form neutral, lipid-soluble complexes with metal ions, facilitating their transport across cellular membranes.[1] This allows for the redistribution of sequestered metals from pathogenic sinks (like plaques) back into neurons, where they can be utilized for their normal physiological roles, thereby helping to restore metal homeostasis.[9]

cluster_0 Pathogenic Cascade cluster_1 8HQ Derivative Intervention Metal Excess Metal Ions (Cu²⁺, Zn²⁺) Metal_Abeta Metal-Aβ Complex Metal->Metal_Abeta Binds HQ_Metal 8HQ-Metal Complex (Stable, Redox-Inert) Metal->HQ_Metal Abeta Amyloid-β (Aβ) Monomers Abeta->Metal_Abeta Aggregates Toxic Aβ Aggregates (Oligomers & Plaques) Metal_Abeta->Aggregates Promotes ROS Reactive Oxygen Species (ROS) Metal_Abeta->ROS Catalyzes Damage Neuronal Damage & Cell Death Aggregates->Damage ROS->Damage HQ 8-Hydroxyquinoline Derivative HQ->Metal HQ->Metal_Abeta Disrupts HQ->HQ_Metal Forms Homeostasis Restored Metal Homeostasis HQ_Metal->Homeostasis Ionophore Activity

Caption: Mechanism of 8HQ derivatives in attenuating metal-driven Aβ pathology.

Antioxidant and Neuroprotective Functions

While metal chelation indirectly reduces oxidative stress, the 8HQ scaffold possesses intrinsic antioxidant capabilities.

  • Direct Radical Scavenging: The phenolic hydroxyl group at the 8-position can donate a hydrogen atom to neutralize free radicals directly, protecting neurons from oxidative damage caused by ROS.[16][17] This is a crucial secondary mechanism that complements the primary metal-chelating activity.[18]

  • Multi-Target Engagement: Advanced 8HQ derivatives have been engineered to interact with other key targets in neurodegeneration. By incorporating specific pharmacophores, novel compounds have been developed that also inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), offering a multi-pronged symptomatic and potentially disease-modifying effect.[19][20]

Part 2: Preclinical Evaluation: From Benchtop to In Vivo Models

Rigorous and reproducible preclinical testing is paramount. The following protocols are designed to be self-validating, providing a logical workflow for assessing the therapeutic potential of novel 8HQ derivatives.

Synthesis Overview

The synthesis of 8HQ derivatives is adaptable, with common methods including the Skraup synthesis for the quinoline core or the Betti reaction for functionalization.[8][21] The choice of synthetic route is dictated by the desired substitution pattern to optimize properties like lipophilicity, metal affinity, and multi-target activity.

Protocol 1: Representative Synthesis via Betti Reaction [21]

This protocol describes a general, multi-component reaction to synthesize an aminomethyl-functionalized 8HQ derivative.

  • Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline (1.2 equiv.), a selected primary/secondary amine (1.0 equiv.), and a selected aromatic aldehyde (1.0 equiv.) in a suitable solvent (e.g., ethanol or acetonitrile).

  • Catalysis: Add a catalytic amount of a weak acid (e.g., formic acid, 0.8 equiv.). The causality here is that the acid protonates the aldehyde, making it more electrophilic and facilitating the Mannich-type reaction.

  • Reflux: Stir the reaction mixture at reflux temperature under an inert atmosphere (e.g., nitrogen) for 24-72 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 8HQ derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Efficacy Workflow

A logical cascade of in vitro assays is required to characterize the key mechanisms of action.

start Synthesized 8HQ Derivative assay1 Protocol 2: Metal Chelation (UV-Vis) start->assay1 assay2 Protocol 3: Aβ Aggregation (ThT Assay) start->assay2 assay3 Protocol 4: Antioxidant Capacity (ORAC Assay) start->assay3 assay4 Protocol 5: Cell Viability & Neuroprotection (MTT Assay) assay1->assay4 assay2->assay4 assay3->assay4 end Candidate for In Vivo Testing assay4->end

Caption: Logical workflow for the in vitro evaluation of 8HQ derivatives.

Protocol 2: Metal Chelation Analysis via UV-Vis Spectroscopy

  • Principle: The formation of a complex between the 8HQ derivative and a metal ion (e.g., Cu²⁺, Zn²⁺) alters the electronic structure of the chromophore, resulting in a predictable shift in the UV-Visible absorption spectrum. This allows for the determination of binding stoichiometry and affinity.

  • Methodology:

    • Prepare a stock solution of the 8HQ derivative (e.g., 100 µM) in a buffered aqueous solution (e.g., HEPES, pH 7.4).

    • Prepare a concentrated stock solution of a metal salt (e.g., 10 mM CuSO₄).

    • Record the baseline UV-Vis spectrum of the 8HQ derivative solution (200-600 nm).

    • Perform a titration by making sequential additions of the metal stock solution to the 8HQ solution (e.g., adding 0.1, 0.2, 0.3... 2.0 molar equivalents).

    • Record the full spectrum after each addition, allowing the solution to equilibrate for 2 minutes.

    • Analysis: Plot the change in absorbance at the wavelength of maximum change (ΔAbs) against the molar ratio of [Metal]/[8HQ]. The inflection point of the curve indicates the binding stoichiometry (e.g., 1:1 or 1:2).

Protocol 3: Aβ₁₋₄₂ Aggregation Inhibition via Thioflavin T (ThT) Assay [15]

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. A reduction in fluorescence intensity in the presence of a test compound indicates inhibition of aggregation.

  • Methodology:

    • Prepare Aβ₁₋₄₂ monomer solution by dissolving lyophilized peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO, followed by dilution in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • In a 96-well black plate, combine the Aβ₁₋₄₂ solution (final concentration ~10 µM) with varying concentrations of the 8HQ derivative. Include a vehicle control (Aβ only) and a blank (buffer only).

    • Add ThT solution to each well (final concentration ~5 µM).

    • Incubate the plate at 37°C with gentle shaking to promote aggregation.

    • Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes for 24 hours) using a plate reader.

    • Analysis: Plot fluorescence intensity versus time. Calculate the percentage inhibition at the plateau phase for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Protocol 4: Antioxidant Capacity via ORAC Assay [18]

  • Principle: The Oxygen Radical Absorbance Capacity (ORAC) assay measures the ability of a compound to protect a fluorescent probe (fluorescein) from oxidative degradation by a peroxyl radical generator (AAPH). The antioxidant capacity is quantified relative to a standard, Trolox.

  • Methodology:

    • In a 96-well black plate, add the 8HQ derivative at various concentrations. Include a blank (buffer), a positive control (Trolox standards), and a negative control (no antioxidant).

    • Add fluorescein solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding AAPH solution to all wells except the blank.

    • Immediately begin monitoring the decay of fluorescence (excitation ~485 nm, emission ~520 nm) every 2 minutes for at least 60 minutes.

    • Analysis: Calculate the area under the curve (AUC) for each sample. Plot the net AUC (AUC_sample - AUC_blank) against the concentration of the Trolox standard or 8HQ derivative. The ORAC value is expressed as Trolox equivalents.

Protocol 5: Neuroprotection in a Cell-Based Model [22]

  • Principle: This assay assesses the ability of an 8HQ derivative to protect a neuronal cell line (e.g., human neuroblastoma SH-SY5Y) from a specific neurotoxic insult. Cell viability is measured using the MTT assay, where mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Methodology:

    • Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach ~80% confluency. Seed cells into a 96-well plate and allow them to adhere overnight.

    • Pre-treatment: Treat the cells with various non-toxic concentrations of the 8HQ derivative for 2-4 hours. The causality is to allow the compound to enter the cells and be available to counteract the subsequent insult.

    • Toxic Insult: Induce neurotoxicity by adding an aggressor, such as H₂O₂ (for oxidative stress), MPP⁺ (a mitochondrial complex I inhibitor to mimic Parkinson's), or pre-aggregated Aβ oligomers.[22] Include an untreated control group and a group with the toxin only.

    • Incubation: Incubate for 24 hours.

    • Viability Assessment: Remove the media and add MTT solution (0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

    • Solubilization: Remove the MTT solution and add DMSO or isopropanol to dissolve the formazan crystals.

    • Readout: Measure the absorbance at ~570 nm using a plate reader.

    • Analysis: Express cell viability as a percentage relative to the untreated control. A significant increase in viability in the pre-treated groups compared to the "toxin only" group indicates neuroprotection.

Data Presentation: Comparative Analysis

Summarizing quantitative data in a structured format is crucial for comparing the efficacy of different derivatives and for making informed decisions about lead candidate selection.

Compound Aβ₁₋₄₂ Aggregation Inhibition (IC₅₀) Metal Chelation Antioxidant Capacity (ORAC Value) Neuroprotection (% Viability vs H₂O₂) Reference
Clioquinol ~9 µM (Cu²⁺-induced)Yes (Cu²⁺, Zn²⁺)ModerateSignificant protection in cell models[11][23]
PBT2 ~3 µM (Cu²⁺-induced)Yes (Cu²⁺, Zn²⁺)1.5 Trolox Equiv.Potent protection in cell & animal models[10][13][15]
Compound 5b 5.64 µM (self-induced)Yes (Cu²⁺, Zn²⁺)2.63 Trolox Equiv.Excellent protection vs H₂O₂ in PC12 cells[18]

Part 3: Advancing to In Vivo Models

Promising candidates from in vitro screening must be validated in relevant animal models of neurodegeneration.

  • Model Selection: The choice of model is critical. Transgenic mice like the APP/PS1 model , which overexpresses mutant human amyloid precursor protein and presenilin-1, develop age-dependent Aβ plaques and cognitive deficits, making them suitable for testing Aβ-targeting compounds.[19] For assessing general cognitive enhancement or protection against cholinergic deficits, scopolamine-induced amnesia models are often used.[19][24]

  • Blood-Brain Barrier (BBB) Permeability: A prerequisite for any CNS drug is the ability to cross the BBB. This is often predicted using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) before moving to in vivo studies.[25]

Protocol 6: Efficacy Evaluation in an APP/PS1 Mouse Model of Alzheimer's Disease (Outline)

  • Study Design: Use aged APP/PS1 transgenic mice and age-matched wild-type littermates. Divide transgenic mice into a vehicle control group and a treatment group (receiving the 8HQ derivative).

  • Drug Administration: Administer the compound daily for a prolonged period (e.g., 1-3 months) via a clinically relevant route, such as oral gavage. The dose should be based on prior pharmacokinetic and tolerability studies.

  • Behavioral Testing: In the final weeks of treatment, perform a battery of cognitive tests.

    • Morris Water Maze: To assess spatial learning and memory.

    • Novel Object Recognition: To assess recognition memory.

  • Euthanasia and Tissue Collection: At the end of the study, perfuse the animals and collect brain tissue.

  • Biochemical and Histological Analysis:

    • ELISA: Homogenize one brain hemisphere to quantify levels of soluble and insoluble Aβ₁₋₄₀ and Aβ₁₋₄₂.

    • Immunohistochemistry (IHC): Use the other hemisphere for IHC staining of brain sections with anti-Aβ antibodies (e.g., 6E10) to visualize and quantify amyloid plaque burden.

    • Neuroinflammation Markers: Stain for markers of gliosis, such as GFAP (astrocytes) and Iba1 (microglia).

  • Self-Validation and Interpretation: A successful compound should demonstrate a statistically significant improvement in cognitive performance in behavioral tests, correlated with a significant reduction in Aβ plaque load and/or soluble Aβ levels in the brain tissue compared to the vehicle-treated transgenic mice.

Conclusion and Future Perspectives

8-Hydroxyquinoline and its derivatives represent a highly promising, multi-target therapeutic platform for neurodegenerative diseases. Their ability to modulate metal homeostasis, inhibit protein aggregation, and reduce oxidative stress addresses the core pathological drivers of these devastating disorders. While early candidates like Clioquinol faced challenges with toxicity, second-generation compounds like PBT2 have shown improved safety profiles, and ongoing research is focused on synthesizing novel derivatives with enhanced efficacy and specificity.[12][13][26]

The protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these compounds. By understanding the causality behind each experimental step and adhering to a logical progression from in vitro characterization to in vivo validation, researchers can effectively identify and advance the next generation of 8HQ-based therapies, bringing us closer to a disease-modifying treatment for neurodegeneration.

References

  • Regland, B., et al. (2001). Treatment of Alzheimer's disease with clioquinol. Dementia and Geriatric Cognitive Disorders. Available at: [Link]

  • Screen4Health. (n.d.). PBT2: From C. elegans Screening to Clinical Trials. Screen4Health. Available at: [Link]

  • Masters, C.L., et al. (2003). Clioquinol May Be Helpful in Alzheimer's Disease. Medscape. Available at: [Link]

  • Ritchie, C.W., et al. (2003). Metal-protein attenuation with iodochlorhydroxyquin (clioquinol) targeting Abeta amyloid deposition and toxicity in Alzheimer disease: a pilot phase 2 clinical trial. Archives of Neurology. Available at: [Link]

  • Savelieff, M.G., et al. (2013). Targeting mitochondrial metal dyshomeostasis for the treatment of neurodegeneration. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Donnelly, P.S. (2013). 8-Hydroxyquinoline Copper Complexes in the Treatment of Neurodegenerative Disease. University of Saskatchewan. Available at: [Link]

  • Viles, J.H. (2016). Metal Dyshomeostasis and Their Pathological Role in Prion and Prion-Like Diseases: The Basis for a Nutritional Approach. Molecules. Available at: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available at: [Link]

  • Barnham, K.J., & Bush, A.I. (2008). Role of metal dyshomeostasis in Alzheimer's disease. Biochimica et Biophysica Acta. Available at: [Link]

  • Psychiatric News. (2004). Compound May Be Effective In Reducing Alzheimer's Plaques. Psychiatric News. Available at: [Link]

  • Adlard, P.A., & Bush, A.I. (2013). Editorial: Metals and neurodegeneration: restoring the balance. Frontiers in Aging Neuroscience. Available at: [Link]

  • Simai, M., et al. (2019). Enantioselective Synthesis of 8-Hydroxyquinoline Derivative, Q134 as a Hypoxic Adaptation Inducing Agent. Molecules. Available at: [Link]

  • Bjørklund, G., et al. (2018). Metal Dyshomeostasis and Inflammation in Alzheimer's and Parkinson's Diseases: Possible Impact of Environmental Exposures. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Prana Biotechnology. (2014). Prana Biotechnology announces preliminary results of Phase 2 IMAGINE trial of PBT2 in Alzheimer's disease. Fierce Biotech. Available at: [Link]

  • ClinicalTrials.gov. (2013). Effect of PBT2 in Patients With Early to Mid Stage Huntington Disease. ClinicalTrials.gov. Available at: [Link]

  • ALZFORUM. (2014). Clioquinol. ALZFORUM. Available at: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available at: [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Scientific Letters. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters. Available at: [Link]

  • Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract. YouTube. Available at: [Link]

  • G. S. Kumar, et al. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bentham Science Publishers. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ALZFORUM. (2023). PBT2. ALZFORUM. Available at: [Link]

  • HDBuzz. (2011). Prana Biotech's new trial of PBT2 in Huntington's disease: the lowdown. HDBuzz. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Biological Evaluation of 8-Hydroxyquinolines as Multi-Target Directed Ligands for Treating Alzheimer's Disease. Current Alzheimer Research. Available at: [Link]

  • Google Patents. (2004). 8-hydroxy quinoline derivatives. Google Patents.
  • Bartolomeu, P.F., et al. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry. Available at: [Link]

  • Brezani, V., et al. (2019). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). 8-Hydroxyquinoline derivatives with potent antineurodegenerative activity. ResearchGate. Available at: [Link]

  • Armendariz, D., et al. (2015). Different 8-Hydroxyquinolines Protect Models of TDP-43 Protein, α-Synuclein, and Polyglutamine Proteotoxicity through Distinct Mechanisms. Journal of Biological Chemistry. Available at: [Link]

  • de Paula, R.F., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Available at: [Link]

  • Camins, A., et al. (2023). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fluorescence Quenching in 8-Hydroxyquinoline Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-hydroxyquinoline (8-HQ) based fluorescence sensors. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to fluorescence quenching in their experiments. By understanding the underlying principles and following systematic troubleshooting steps, you can ensure the accuracy and reliability of your results.

Understanding the Landscape: Why Does 8-Hydroxyquinoline Fluorescence Change?

8-hydroxyquinoline and its derivatives are powerful tools in analytical chemistry, largely due to their ability to form stable and often highly fluorescent complexes with a variety of metal ions.[1][2][3] The core principle of many 8-HQ sensors is a phenomenon called Chelation-Enhanced Fluorescence (CHEF). In its free form, 8-HQ often exhibits weak fluorescence. This is because its excited state is readily deactivated through non-radiative pathways like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT).[3][4] Upon binding to a target metal ion, these quenching pathways are suppressed, leading to a significant increase in fluorescence intensity.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My sensor's fluorescence is unexpectedly low or completely quenched.

This is one of the most common issues encountered. The root cause can range from environmental factors to the presence of interfering substances.

Q1.1: Could the pH of my solution be the problem?

A: Absolutely. The fluorescence of 8-HQ and its metal complexes is highly pH-dependent.[6][7] The protonation state of both the 8-HQ ligand and the metal ion's hydration sphere can dramatically alter the complex's stability and electronic properties.[8]

  • Causality: At low pH, the nitrogen atom of the quinoline ring can become protonated, inhibiting its ability to chelate metal ions effectively. Conversely, at very high pH, metal ions may precipitate as hydroxides, also preventing complex formation.[6] For many 8-HQ-metal complexes, the optimal pH range for fluorescence is between 5 and 8.[6]

  • Troubleshooting Steps:

    • Verify pH: Always measure the pH of your final assay solution. Do not assume that the pH of your stock buffer will be maintained after adding all reagents.

    • Optimize pH: If you are developing a new assay, perform a pH titration to determine the optimal range for your specific 8-HQ derivative and target analyte.

    • Buffer Selection: Use a buffer system with a pKa close to your optimal pH to ensure stable readings. Be mindful that some buffers can interact with metal ions.

Q1.2: I've confirmed the pH is optimal, but the fluorescence is still quenched. What else could it be?

A: The presence of interfering metal ions is a likely culprit. While you are targeting a specific ion, others in your sample may also interact with the 8-HQ sensor, leading to quenching.

  • Causality: Some metal ions form non-fluorescent or weakly fluorescent complexes with 8-HQ, effectively competing with your target analyte and quenching the overall signal.[9] Iron (III) is a particularly notorious quencher for many 8-HQ based sensors.[6] Other ions like Cu²⁺, Ni²⁺, and Co²⁺ can also cause significant quenching.[5][10]

  • Troubleshooting Steps:

    • Analyte Purity: Ensure the purity of your target analyte solution. Contaminants in your standards can lead to inaccurate calibration curves.

    • Sample Matrix Analysis: If working with complex samples (e.g., environmental water, biological fluids), consider the potential for high concentrations of interfering ions.

    • Masking Agents: In some cases, a masking agent can be used to selectively bind to interfering ions and prevent them from interacting with your 8-HQ sensor.

    • Selectivity Assessment: Run control experiments with a panel of common metal ions to assess the selectivity of your sensor.[10]

Q1.3: Could my choice of solvent be affecting the fluorescence?

A: Yes, the solvent plays a critical role in the photophysical properties of 8-HQ sensors.[4][11][12]

  • Causality: Solvent polarity and hydrogen-bonding capacity can influence the energy levels of the sensor's excited state, affecting both the emission wavelength and quantum yield.[4][13] Some solvents can also promote non-radiative decay pathways, leading to quenching. For instance, the presence of water in organic solvents can sometimes lead to a decrease in fluorescence intensity.[13]

  • Troubleshooting Steps:

    • Consistency is Key: Use the same solvent for all your experiments, including blanks, standards, and samples.

    • Solvent Polarity: Be aware of how changes in solvent composition (e.g., mixing solvents) can alter the polarity and impact your results.

    • Purity of Solvents: Use high-purity, spectroscopy-grade solvents to avoid fluorescent impurities.

Issue 2: My fluorescence signal is unstable and drifts over time.

Signal drift can make it impossible to obtain reproducible measurements. The primary suspect for this issue is photobleaching.

Q2.1: What is photobleaching and how can I prevent it?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This leads to a continuous decrease in fluorescence intensity over time.

  • Causality: The high-intensity light used for excitation can induce chemical reactions that alter the structure of the 8-HQ molecule or its complex, rendering it non-fluorescent. The rate of photobleaching depends on the intensity of the excitation light, the duration of exposure, and the chemical environment.

  • Troubleshooting Steps:

    • Minimize Exposure: Only expose your sample to the excitation light when you are actively taking a measurement. Use the shutter on your fluorometer.

    • Reduce Excitation Intensity: Use the lowest excitation intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.

    • Use Photostabilizing Agents: In some applications, particularly in fluorescence microscopy, the addition of commercially available anti-fade reagents to your medium can help reduce photobleaching.

    • Time-Course Experiment: To assess the stability of your sensor, measure the fluorescence of a single sample repeatedly over a prolonged period. This will help you determine a stable window for your measurements.

Issue 3: I'm observing a non-linear relationship between fluorescence and concentration.

A non-linear calibration curve can complicate quantification. This is often due to the inner filter effect.

Q3.1: What is the inner filter effect and how do I correct for it?

A: The inner filter effect is an artifact in fluorescence measurements that occurs at high concentrations of absorbing species in the sample.[14][15] It leads to a non-linear decrease in the observed fluorescence intensity and can be divided into two types:

  • Primary Inner Filter Effect: The absorbing species in the solution absorb the excitation light, reducing the number of photons that reach the fluorophore in the center of the cuvette.[14][15]

  • Secondary Inner Filter Effect: The absorbing species absorb the light emitted by the fluorophore before it reaches the detector.[14][15]

  • Causality: At high concentrations, the absorbance of the solution becomes significant. According to the Beer-Lambert law, the amount of light transmitted through the solution decreases exponentially with increasing concentration. This leads to a deviation from the expected linear relationship between fluorescence and concentration.[16] This effect can become significant even at absorbances as low as 0.05.[15][17]

  • Troubleshooting Steps:

    • Dilute Your Samples: The simplest way to mitigate the inner filter effect is to work with more dilute solutions where the absorbance is low (typically < 0.1 at the excitation and emission wavelengths).[14][15]

    • Use a Microplate Reader or Shorter Pathlength Cuvette: Reducing the pathlength of the excitation and emission light through the sample can help to minimize the inner filter effect.

    • Mathematical Correction: Several mathematical correction formulas have been developed to compensate for the inner filter effect. These typically require measuring the absorbance of the sample at the excitation and emission wavelengths.

Advanced Troubleshooting: Distinguishing Quenching Mechanisms

For more in-depth investigations, it may be necessary to determine the specific mechanism of fluorescence quenching. The two primary mechanisms are static and dynamic quenching.[18][19][20][21]

  • Static Quenching: This occurs when the fluorophore and quencher form a non-fluorescent complex in the ground state.[18][20][21] This reduces the concentration of fluorophores available for excitation.

  • Dynamic (Collisional) Quenching: This involves the collision of the quencher with the fluorophore in its excited state.[18][20] This provides a non-radiative pathway for the fluorophore to return to the ground state.

Q4.1: How can I experimentally differentiate between static and dynamic quenching?

A: A combination of steady-state fluorescence measurements and time-resolved fluorescence lifetime measurements can definitively distinguish between the two mechanisms.[19]

Parameter Dynamic Quenching Static Quenching Rationale
Effect of Increasing Temperature Increased QuenchingDecreased QuenchingHigher temperatures increase diffusion rates, leading to more frequent collisions in dynamic quenching. In static quenching, higher temperatures can destabilize the ground-state complex.[19][20]
Fluorescence Lifetime DecreasesUnchangedIn dynamic quenching, the quencher provides an additional pathway for the excited state to decay, thus shortening its lifetime. In static quenching, only the uncomplexed, fluorescent molecules are observed, and their lifetime is unaffected.[19][20]
Stern-Volmer Plot (F₀/F vs. [Q]) LinearLinearA linear Stern-Volmer plot is often observed for both, but temperature and lifetime studies are needed for differentiation. Upward curvature can indicate a combination of both mechanisms.[19]
Experimental Protocols

Protocol 1: General Fluorescence Assay

  • Reagent Preparation: Prepare stock solutions of your 8-HQ sensor, target analyte, and buffer.

  • Sample Preparation: In a suitable cuvette or microplate well, add the buffer solution.

  • Add the 8-HQ stock solution to reach the final desired concentration (e.g., 1-10 µM).[9]

  • Add the analyte or potential quencher solution. For a control or "blank" sample, add an equal volume of buffer.[9]

  • Mix thoroughly and allow the solution to equilibrate.

  • Fluorescence Measurement: Set the spectrofluorometer to the optimal excitation and emission wavelengths for your 8-HQ sensor in the chosen buffer system.

  • Measure the fluorescence intensity of all samples.

  • Data Analysis: Subtract the background fluorescence of a buffer-only sample if necessary. Calculate the change in fluorescence intensity relative to the control.

Protocol 2: Stern-Volmer Analysis for Quenching Mechanism

  • Experimental Setup: Follow the "General Fluorescence Assay" protocol.

  • Sample Series: Prepare a series of samples with a fixed concentration of the 8-HQ sensor and varying concentrations of the suspected quencher ([Q]). Include a sample with zero quencher concentration.[9]

  • Data Collection:

    • Measure the fluorescence intensity of the sensor solution in the absence of the quencher (F₀).

    • Measure the fluorescence intensity for each sample containing a different concentration of the quencher (F).[9]

  • Data Analysis:

    • Calculate the ratio F₀/F for each quencher concentration.

    • Plot F₀/F on the y-axis against the quencher concentration [Q] on the x-axis.[9]

    • Analyze the linearity of the plot to determine the Stern-Volmer constant (Ksv).

Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Low Fluorescence

Troubleshooting_Low_Fluorescence Start Low Fluorescence Signal Check_pH Is pH Optimal? Start->Check_pH Adjust_pH Adjust pH & Re-measure Check_pH->Adjust_pH No Check_Interference Potential Interfering Ions? Check_pH->Check_Interference Yes Adjust_pH->Check_pH Run_Controls Run Controls with Potential Interferents Check_Interference->Run_Controls Yes Check_Solvent Solvent Issues? Check_Interference->Check_Solvent No Further_Investigation Further Investigation Needed Run_Controls->Further_Investigation Verify_Solvent Verify Solvent Purity & Consistency Check_Solvent->Verify_Solvent Yes Resolved Signal Restored Check_Solvent->Resolved No Verify_Solvent->Further_Investigation

A decision tree for troubleshooting low fluorescence signals.

Diagram 2: Static vs. Dynamic Quenching Mechanisms

Quenching_Mechanisms cluster_static Static Quenching cluster_dynamic Dynamic Quenching F_ground F (Ground State) FQ_complex [F-Q] (Non-fluorescent Complex) F_ground->FQ_complex + Q_static Q Q_static->FQ_complex F_excited F* (Excited State) F_ground_dynamic F (Ground State) F_excited->F_ground_dynamic Collision F_ground_initial F F_excited->F_ground_initial Fluorescence Q_dynamic Q F_ground_initial->F_excited Excitation (hν) Excitation Excitation (hν)

Comparison of static and dynamic fluorescence quenching pathways.

References

  • Horiba Scientific. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. Retrieved from [Link]

  • ResearchGate. (2023). Why is important difference between dynamic and static quenching?. Retrieved from [Link]

  • Pagan, T. E., & Chance, B. (1997). Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the dual-pathlength method. SPIE Proceedings. Retrieved from [Link]

  • Chavez, J. L., Ceresa, L., Kimball, J., Shah, S., Gryczynski, I., & Gryczynski, Z. (n.d.). How to deal with inner filter effect in fluorescence experiments. Texas Christian University. Retrieved from [Link]

  • Kubista, M., Sjoback, R., Eriksson, S., & Albinsson, B. (1994). Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. Analyst, 119(3), 417-419. Retrieved from [Link]

  • Fiveable. (n.d.). Fluorescence quenching mechanisms. Retrieved from [Link]

  • Lakowicz, J. R. (1991). Static and dynamic fluorescence quenching experiments for the physical chemistry laboratory. Journal of Chemical Education, 68(10), A256. Retrieved from [Link]

  • Dasgupta, P. K., & Phillips, D. A. (1987). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 59(4), 629–636. Retrieved from [Link]

  • Kumar, M., Kumar, N., Bhalla, V., & Kumar, S. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Chemistry – An Asian Journal, 15(24), 4230-4263. Retrieved from [Link]

  • Wang, D. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17997–18005. Retrieved from [Link]

  • Li, Y., et al. (2023). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][6][14]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. Molecules, 28(19), 6954. Retrieved from [Link]

  • Ghorpade, T. K., et al. (2022). A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. Analytical Methods, 14(32), 3045-3053. Retrieved from [Link]

  • Al-Kahtani, A. A. (2018). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 23(11), 2999. Retrieved from [Link]

  • Wehry, E. L., & Rogers, L. B. (1970). Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. Journal of the American Chemical Society, 92(19), 5671-5676. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes.... Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. Retrieved from [Link]

  • Pop, F., et al. (2015). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. New Journal of Chemistry, 39(11), 8564-8572. Retrieved from [Link]

  • Guo, Z., et al. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Organic Letters, 7(15), 3271–3274. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Retrieved from [Link]

  • Ghosh, K., et al. (2015). Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. RSC Advances, 5(58), 46979-46989. Retrieved from [Link]

  • ResearchGate. (n.d.). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. Retrieved from [Link]

  • ResearchGate. (n.d.). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Retrieved from [Link]

  • Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344–345. Retrieved from [Link]

  • ResearchGate. (n.d.). A new tripodal 8-hydroxyquinoline as a high sensitivity fluorescence sensor for Zn(II) in ethanol and its two morphology in solid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Determination of quantum yields. Retrieved from [Link]

Sources

Technical Support Center: pH Effects on the Fluorescence of 2-(Aminomethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(Aminomethyl)quinolin-8-ol. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile fluorophore in their work. The fluorescence of this compound is highly sensitive to its local proton environment, making it a powerful tool for pH sensing and a critical factor to control in various experimental setups. This guide provides an in-depth look at the mechanisms governing its pH-dependent fluorescence, offers detailed troubleshooting advice in a practical Q&A format, and supplies validated experimental protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions about the structure, photophysics, and pH-sensitive behavior of this compound.

Q1: What is the fundamental structure of this compound and which functional groups are involved in its pH-dependent fluorescence?

A1: this compound, as the name implies, is a derivative of quinolin-8-ol (also known as 8-hydroxyquinoline or oxine).[1][2] Its structure consists of a quinoline ring system with a hydroxyl (-OH) group at position 8 and an aminomethyl (-CH₂NH₂) substituent at position 2.

There are three key functional groups whose protonation states change with pH, directly impacting the molecule's fluorescence properties:

  • Phenolic Hydroxyl Group (-OH): Located at position 8, this group is acidic and can be deprotonated at alkaline pH to form a phenolate ion (-O⁻). The pKa for the hydroxyl group of the parent 8-hydroxyquinoline is approximately 9.9.[2][3]

  • Quinoline Ring Nitrogen: This heterocyclic nitrogen atom is basic and can be protonated under acidic conditions to form a pyridinium-like cation. The pKa of the conjugate acid of quinoline is about 4.9.[4][5][6]

  • Primary Amino Group (-NH₂): The amino group on the methyl substituent at position 2 is also basic and will be protonated to an ammonium group (-NH₃⁺) in acidic solutions. Its basicity is similar to that of benzylamine, which has a pKa of approximately 9.3 for its conjugate acid.[7][8][9]

Q2: What are the primary photophysical mechanisms that cause the fluorescence of this compound to change with pH?

A2: The pH-dependent fluorescence of this molecule is governed by a sophisticated interplay of two primary photophysical quenching and enhancement mechanisms:

  • Excited-State Intramolecular Proton Transfer (ESIPT): In its neutral form, the 8-hydroxyquinoline moiety can form an intramolecular hydrogen bond between the phenolic hydrogen and the quinoline nitrogen.[10] Upon excitation by light, the proton can transfer from the hydroxyl group to the nitrogen, forming a transient tautomer.[11][12][13] This process provides a non-radiative decay pathway, which typically results in weak fluorescence or complete quenching for the neutral form of the molecule.[10] Any process that inhibits ESIPT, such as protonating the nitrogen or deprotonating the hydroxyl group, can lead to a significant enhancement of fluorescence.[14]

  • Photoinduced Electron Transfer (PET): PET is a common fluorescence quenching mechanism.[15][16][17] In this compound, the lone pair of electrons on the primary amino group can act as an electron donor. When the molecule is excited, an electron can be transferred from this amino group to the excited quinoline fluorophore, causing the fluorescence to be quenched. This process is most efficient when the amino group is in its neutral, deprotonated state (-NH₂). Protonation of the amino group to -NH₃⁺ under acidic conditions makes it electron-deficient, thereby inhibiting the PET process and leading to an increase in fluorescence intensity.

Q3: How is the fluorescence of this compound expected to behave in acidic, neutral, and alkaline conditions?

A3: The observed fluorescence is a result of the dominant molecular species and quenching mechanisms at a given pH.

  • In Strongly Acidic Solution (pH < 4): The quinoline nitrogen and the aminomethyl nitrogen are both protonated. This dual protonation blocks both ESIPT (due to the already-protonated ring nitrogen) and PET (due to the protonated amino group). Consequently, the molecule is expected to be highly fluorescent in this pH range.

  • In Near-Neutral Solution (pH ≈ 5 - 8): This is a complex region where multiple protonation states can coexist. As the pH increases, the quinoline nitrogen (pKa ≈ 4.9) will deprotonate first.[4][5][6] This allows the intramolecular hydrogen bond to form, enabling the ESIPT pathway and causing a decrease in fluorescence (quenching) . The aminomethyl group remains protonated, so PET is still inhibited.

  • In Alkaline Solution (pH > 9.5): Both the aminomethyl group (pKa ≈ 9.3) and the phenolic hydroxyl group (pKa ≈ 9.9) will deprotonate.[2][7] The deprotonation of the hydroxyl group to a phenolate (-O⁻) prevents ESIPT. While the deprotonation of the amino group could potentially enable PET, the formation of the anionic phenolate often creates a highly emissive species. Therefore, the fluorescence is expected to increase again and be strong in alkaline conditions.

The relationship between these mechanisms and the resulting fluorescence is visualized below.

cluster_low_ph Low pH (<4) cluster_mechanisms1 Dominant Processes cluster_result1 Result cluster_mid_ph Mid pH (5-8) cluster_mechanisms2 Dominant Processes cluster_result2 Result cluster_high_ph High pH (>10) cluster_mechanisms3 Dominant Processes cluster_result3 Result Low_pH Fully Protonated Species (Ring N-H⁺, Amino N-H₃⁺) PET_Blocked PET Blocked Low_pH->PET_Blocked ESIPT_Blocked ESIPT Blocked Low_pH->ESIPT_Blocked High_Fluorescence1 High Fluorescence PET_Blocked->High_Fluorescence1 ESIPT_Blocked->High_Fluorescence1 Mid_pH Amino Group Protonated (Ring N neutral) PET_Blocked2 PET Blocked Mid_pH->PET_Blocked2 ESIPT_Active ESIPT Active Mid_pH->ESIPT_Active Low_Fluorescence Low Fluorescence (Quenched) PET_Blocked2->Low_Fluorescence ESIPT_Active->Low_Fluorescence High_pH Deprotonated Species (Phenolate O⁻, Amino NH₂) PET_Possible PET Possible (Often minor effect) High_pH->PET_Possible ESIPT_Blocked2 ESIPT Blocked High_pH->ESIPT_Blocked2 High_Fluorescence2 High Fluorescence PET_Possible->High_Fluorescence2 ESIPT_Blocked2->High_Fluorescence2

Caption: Logical flow of pH effects on fluorescence mechanisms.

Troubleshooting Guide

This section provides solutions to common problems encountered during the fluorometric analysis of this compound.

Problem / Observation Potential Cause(s) Recommended Solution(s)
"My fluorescence intensity is consistently very low or zero across all pH values." 1. Incorrect Wavelengths: Excitation or emission wavelengths are set incorrectly for the species being measured. 2. Concentration Issues: The concentration of the fluorophore is too high (causing inner-filter effects) or too low. 3. Degradation: The compound may have degraded due to improper storage (e.g., exposure to light). 4. Instrument Settings: Slit widths are too narrow; gain/sensitivity is too low.[18]1. Verify Wavelengths: First, measure the absorbance spectrum to determine the correct excitation maximum (λex). Then, set the excitation to this wavelength and scan for the emission maximum (λem). Repeat this for acidic and basic conditions as the wavelengths may shift. 2. Optimize Concentration: Perform a concentration titration. Start with a stock solution and dilute it serially. Ideal absorbance at λex should be between 0.05 and 0.1 to avoid inner-filter effects. 3. Check Purity: Use a fresh sample or verify the purity of your stock solution via HPLC or NMR. Store stock solutions in the dark and refrigerated. 4. Adjust Settings: Increase the excitation and emission slit widths to allow more light. Increase the detector gain or voltage.
"I see unexpected shifts in my emission/excitation peaks as I change the pH." 1. Multiple Species: This is expected behavior. Different protonation states (species) of the molecule have different electronic structures and thus different absorption and emission profiles. 2. Buffer Interference: Some buffer components can have their own fluorescence or can interact with the fluorophore.1. Characterize Each Species: This is not an error but a feature of the molecule. Record the λex and λem maxima for each distinct pH range (e.g., pH 3, pH 7, pH 11) to identify the spectral properties of each major species. 2. Run a Buffer Blank: For each pH value, run a blank scan of just the buffer solution to ensure it does not contribute to the signal.[19] If it does, choose a non-fluorescent buffer system (e.g., phosphate, borate).
"My fluorescence readings are unstable and drift over time." 1. Photobleaching: The fluorophore is being destroyed by prolonged exposure to the high-intensity excitation light. 2. Temperature Fluctuation: The sample temperature is not stable. Fluorescence is temperature-dependent (typically decreasing as temperature increases). 3. Precipitation: The compound may be precipitating out of solution at certain pH values where it is less soluble.1. Minimize Exposure: Reduce excitation slit width, use a neutral density filter, or keep the shutter closed except during measurement. Acquire data quickly. 2. Use a Thermostatted Cell Holder: Ensure the cuvette holder is temperature-controlled and allow the sample to equilibrate before measurement. 3. Check Solubility: Visually inspect the cuvette for cloudiness or precipitate. You may need to add a co-solvent (like a small percentage of DMSO or ethanol) if solubility is an issue, but be consistent across all samples.
"My results are not reproducible between experiments." 1. Inaccurate pH Measurement: The pH meter was not properly calibrated, or the pH of the solution is drifting. 2. Inconsistent Sample Preparation: Minor variations in concentration, buffer ionic strength, or temperature. 3. Instrument Calibration: The spectrometer's lamp intensity or detector sensitivity may be drifting over time.1. Calibrate pH Meter: Calibrate the pH meter with fresh, certified standards (e.g., pH 4, 7, 10) before each experiment. Measure the pH of the final solution in the cuvette, not just the stock buffer. 2. Standardize Protocol: Use a rigorous and consistent protocol for preparing all solutions. Use volumetric flasks and calibrated pipettes.[20] 3. Run a Standard: Periodically measure a stable fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄) to check for instrument drift.

Experimental Protocol: Characterizing the pH-Dependent Fluorescence Profile

This protocol provides a step-by-step method for accurately measuring the fluorescence of this compound as a function of pH.

Preparation of Reagents
  • Fluorophore Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or 0.1 M HCl). Store this solution in the dark at 4°C.

  • Universal Buffer: For a wide pH range, a Britton-Robinson universal buffer is recommended. To prepare a 10x stock:

    • Mix 0.4 M boric acid, 0.4 M phosphoric acid, and 0.4 M acetic acid in a 1 L volumetric flask.

    • Fill to the mark with deionized water. This stock can be stored at room temperature.

  • Titrants: Prepare 1.0 M HCl and 1.0 M NaOH solutions for pH adjustment.

Sample Preparation for Measurement
  • In a 10 mL volumetric flask, add 9 mL of deionized water and 1 mL of the 10x universal buffer stock.

  • Add a specific volume of the 1 mM fluorophore stock solution to achieve the desired final concentration (e.g., 10 µL for a final concentration of 1 µM).

  • Place a calibrated pH electrode in the solution.

  • Slowly add 1.0 M HCl or 1.0 M NaOH dropwise to adjust the solution to the first target pH value (e.g., pH 2.0).

  • Once the pH is stable, fill the volumetric flask to the 10 mL mark with deionized water. Mix thoroughly.

  • Transfer the solution to a quartz fluorescence cuvette.

Spectrofluorometer Setup and Data Acquisition
  • Turn on the spectrofluorometer and allow the lamp and electronics to warm up for at least 30 minutes for stable readings.

  • Set the initial excitation wavelength (e.g., 320 nm) and emission wavelength (e.g., 500 nm). These can be optimized later.

  • Set the excitation and emission slit widths (e.g., 5 nm).

  • Optimization: For the highly fluorescent acidic sample (pH ≈ 2-3), perform an excitation scan (while monitoring the emission maximum) and an emission scan (while exciting at the excitation maximum) to find the true λex and λem.

  • Measurement:

    • Place the cuvette with the pH 2.0 sample in the holder.

    • Set the instrument to the optimized excitation wavelength.

    • Scan the emission spectrum across a relevant range (e.g., 400 nm to 650 nm).

    • Record the peak fluorescence intensity at the emission maximum.

  • Repeat steps 2.3 - 3.5 for each subsequent pH value (e.g., in increments of 0.5 or 1.0 pH unit) up to the desired maximum (e.g., pH 12).

Data Analysis
  • Plot the fluorescence intensity at the emission maximum as a function of pH.

  • The resulting plot should show the pH-dependent profile, with high fluorescence at low and high pH, and a region of low fluorescence in the middle.

  • The inflection points of this curve can be used to estimate the apparent pKa values for the transitions.

cluster_prep 1. Preparation cluster_sample 2. Sample Titration cluster_measure 3. Measurement cluster_analysis 4. Analysis A Prepare Stock Solutions (Fluorophore, Buffer, Titrants) B Mix Buffer and Fluorophore A->B C Adjust to Target pH with HCl / NaOH B->C D Fill to Final Volume C->D G Scan Emission Spectrum D->G E Warm up Spectrofluorometer F Optimize λex / λem (at low pH) E->F F->G H Record Peak Intensity G->H I Repeat for each pH point H->I J Plot Intensity vs. pH H->J I->C Next pH K Determine Apparent pKa Values J->K

Caption: Experimental workflow for pH-dependent fluorescence analysis.

Summary of Expected Spectral Properties

The following table summarizes the anticipated state and fluorescence properties of this compound across different pH ranges. Note that exact pKa values and wavelengths may vary depending on solvent, ionic strength, and temperature.

pH RangeDominant SpeciesQuinoline-NAmino-NHydroxyl-OKey Mechanism(s)Expected Fluorescence
< 4 DicationProtonated (NH⁺)Protonated (NH₃⁺)Neutral (OH)PET & ESIPT BlockedHigh
5 - 8 MonocationNeutral (N)Protonated (NH₃⁺)Neutral (OH)ESIPT ActiveLow (Quenched)
> 10 AnionNeutral (N)Neutral (NH₂)Deprotonated (O⁻)ESIPT BlockedHigh

References

  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]

  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ross, S. A., Lamp, I. L., & Stone, M. J. (2018). Universal buffers for use in biochemistry and biophysical experiments. Protein Science, 27(5), 984-990. Available at: [Link]

  • Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]

  • Doose, S., Neuweiler, H., & Sauer, M. (2009). Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules. Chemical Physics and Physical Chemistry, 10(9-10), 1389-1398. Available at: [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Jia, M., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 18033-18041. Available at: [Link]

  • ResearchGate. (n.d.). (a) Correlation between the quinoline nitrogen pKa (pKa1) and the... [Image]. Retrieved from [Link]

  • Wang, B., et al. (2022). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews, 51(5), 1895-1936. Available at: [Link]

  • AERU. (n.d.). 8-hydroxyquinoline. University of Hertfordshire. Retrieved from [Link]

  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Retrieved from [Link]

  • MDPI. (2010). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. Retrieved from [Link]

  • Padalkar, V. S., & Seki, S. (2016). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. The Chemical Record, 16(5), 2345-2352. Available at: [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • ResearchGate. (2022). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • HORIBA. (n.d.). Fluorescence Spectroscopy Tips and Tricks. Retrieved from [Link]

  • Ho, C. J., et al. (2017). Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline: a transient absorption and time-resolved resonance Raman spectroscopic study. Physical Chemistry Chemical Physics, 19(3), 2097-2105. Available at: [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Science in Hydroponics. (2021, April 5). How to prepare your own pH buffers for pH meter calibration from scratch [Video]. YouTube. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Benzylamine (FDB012059). Retrieved from [Link]

  • ResearchGate. (2016). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Retrieved from [Link]

  • Wiskur, S. L., et al. (2014). Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. Analytical Chemistry, 86(17), 8569-8573. Available at: [Link]

  • Naim, F., et al. (2020). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Applied Materials & Interfaces, 12(46), 51954-51966. Available at: [Link]

  • Evans, M. (2021, January 21). 5.1 Introduction to Photoinduced Electron Transfer [Video]. YouTube. Retrieved from [Link]

Sources

Mitigating photobleaching of 2-(Aminomethyl)quinolin-8-ol during imaging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Photobleaching & Optimizing Signal Stability

Introduction: The "Turn-On" Challenge

Welcome to the Advanced Imaging Support Center. You are likely working with 2-(Aminomethyl)quinolin-8-ol (or a derivative) as a metallo-supramolecular ligand or a zinc (Zn²⁺) sensor. Unlike standard fluorophores (e.g., FITC, Rhodamine), this molecule typically exhibits Chelation-Enhanced Fluorescence (CHEF) .

In its free base form, the molecule is weakly fluorescent due to Excited-State Intramolecular Proton Transfer (ESIPT) or Photoinduced Electron Transfer (PET) . Upon metal binding, these quenching pathways are inhibited, "turning on" the fluorescence.[1]

The Core Problem: When you observe signal loss, it is not always simple photobleaching.[2][3] It could be:

  • True Photobleaching: Irreversible photo-oxidation of the quinoline ring.

  • Metal Dissociation: The complex falling apart (reverting to the dark "free" state).

  • Photo-induced Redox: Paramagnetic metals (e.g., Cu²⁺) causing redox cycling.

This guide addresses how to stabilize the Metal-Ligand Complex during imaging.

Module 1: Chemical Environment & Buffer Optimization

Troubleshooting Guide: Signal Rapidly Decays in Live Cells

Symptom: You see a bright signal initially upon metal addition, but it fades within seconds of time-lapse imaging. Diagnosis: Accumulation of Reactive Oxygen Species (ROS) generated by the excited triplet state of the fluorophore.

The Solution: Triplet State Quenching (TSQ)

Do not rely solely on removing oxygen (which causes hypoxia in live cells). Instead, use a Triplet State Quencher to relax the fluorophore before it reacts with oxygen.

Recommended Protocol: The Trolox System (TX/TQ) Trolox (a vitamin E analogue) is superior to simple antioxidants because it repairs both oxidized and reduced radical states of the dye.

ComponentConcentrationFunction
Trolox (TX) 1–2 mMReduces the oxidized fluorophore radical (

).
Trolox-Quinone (TQ) ~200 µMOxidizes the reduced fluorophore radical (

).
Ascorbic Acid 0.5 mMGeneral antioxidant (use with caution; can reduce certain metal ions).

Pro Tip: Prepare a 100 mM stock of Trolox in methanol. Freshly dilute into your imaging buffer (HBSS or PBS) immediately before use. Aging the solution under UV light for 5-10 minutes can generate the necessary TQ automatically.

Troubleshooting Guide: Fixed Sample Fading

Symptom: Signal bleaches during Z-stack acquisition in fixed tissue. Diagnosis: Lack of rigid mounting media; oxygen diffusion is too high.

Recommended Protocol: Hard-Set Mounting For fixed samples involving 8-HQ derivatives, avoid liquid mounts. Use a high-refractive-index, hard-setting mountant.

  • Wash: Rinse samples 3x in PBS to remove unbound ligand (reduces background noise).

  • Mount: Apply ProLong™ Gold or Diamond .

  • Cure: Allow to cure flat in the dark for 24 hours. Crucial: The refractive index increases during curing, optimizing light collection and minimizing scattering loss.

Module 2: The Metal Factor

FAQ: Why does my signal bleach faster with Copper (Cu) than Zinc (Zn)?

Answer: This is a matter of Paramagnetism vs. Diamagnetism .

  • Zinc (Zn²⁺): Diamagnetic (

    
    ). It stabilizes the ligand structure and inhibits PET, creating a robust fluorophore.
    
  • Copper (Cu²⁺): Paramagnetic (

    
    ). It promotes Intersystem Crossing (ISC)  to the Triplet State. This increases the population of the reactive triplet state, leading to faster reaction with oxygen (Bleaching) or direct quenching of the fluorescence via electron transfer.
    

Mitigation for Copper Imaging:

  • You cannot "fix" the physics of the metal.

  • Strategy: Use Stroboscopic Illumination . Trigger the laser only during the camera exposure time (e.g., 50 ms exposure = 50 ms laser). Do not leave the laser on between frames.

Module 3: Acquisition Workflow

Visualizing the Photobleaching Pathway

The diagram below illustrates the competition between Fluorescence (desired), Quenching (by metals), and Bleaching (by Oxygen).

PhotobleachingMechanism Ground Ground State (S0) (Ligand-Metal Complex) Excited Excited Singlet (S1) (Fluorescent State) Ground->Excited Excitation (hv) Excited->Ground Fluorescence Triplet Triplet State (T1) (Long-lived, Reactive) Excited->Triplet Intersystem Crossing (ISC) (Enhanced by Cu2+) Triplet->Ground Relaxation via Trolox SingletO2 Singlet Oxygen (1O2) (Toxic/Reactive) Triplet->SingletO2 Energy Transfer to O2 Bleached Bleached/Oxidized (Non-fluorescent) SingletO2->Bleached Oxidation of Ligand

Caption: The "Danger Zone" is the Triplet State (T1). Paramagnetic metals push the molecule into T1. Trolox helps return T1 to Ground (S0) safely, while Oxygen converts T1 into destructive Singlet Oxygen.

Protocol: The "Photon Budget" Optimization

Before running your experiment, perform this calibration to maximize signal-to-bleaching ratio.

  • Find the Floor: Set laser power to the lowest setting (e.g., 0.5%). Increase gain/exposure until the histogram fills 50% of the dynamic range.

  • Binning: If spatial resolution allows, use 2x2 Binning . This increases sensitivity by 4x, allowing you to drop laser power by 75%.

  • Pulsed Excitation: If using a confocal microscope, decrease the Pixel Dwell Time . Faster scanning reduces the probability of multi-photon absorption events that lead to bleaching.

References

  • Mechanism of 8-HQ Fluorescence

    • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
    • Source: SciSpace / ResearchG
    • URL:[Link]

  • Triplet State Quenching (Trolox/COT)

    • Title: Quenching of Triplet State Fluorophores for Studying Diffusion-Medi
    • Source: N
    • URL:[Link]

  • Photobleaching Mechanisms

    • Title: Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection[4]

    • Source: Methods and Applic
    • URL:[Link]

  • Live Cell Antifade Reagents

    • Title: ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging[3]

    • Source: ThermoFisher Scientific

Sources

Correcting for inner filter effects in 2-(Aminomethyl)quinolin-8-ol assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Aminomethyl)quinolin-8-ol (AMQ) assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for potential issues encountered during experimentation, with a specific focus on correcting for inner filter effects (IFE).

Introduction to AMQ as a Fluorescent Zinc Sensor

This compound (AMQ) is a fluorescent chemosensor commonly used for the detection and quantification of zinc ions (Zn²⁺). Like other 8-hydroxyquinoline derivatives, its fluorescence is significantly enhanced upon chelation with Zn²⁺. In its unbound state, AMQ exhibits minimal fluorescence due to photoinduced electron transfer (PET) quenching mechanisms. The binding of a zinc ion restricts these non-radiative decay pathways, leading to a pronounced increase in fluorescence intensity. This "turn-on" fluorescence response provides a sensitive method for measuring zinc concentrations in various biological and chemical systems.

However, the accuracy of fluorescence-based assays like those using AMQ can be compromised by a phenomenon known as the inner filter effect (IFE), especially in samples with high absorbance. This guide will walk you through understanding, identifying, and correcting for IFE to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the Inner Filter Effect (IFE)?

A1: The inner filter effect is an artifact in fluorescence measurements that causes a non-linear relationship between fluorophore concentration and fluorescence intensity.[1][2] It's not a form of quenching, which involves molecular interactions, but rather an optical distortion caused by the absorbance of light by the sample itself.[2] IFE is categorized into two types:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by components in the sample before it can reach and excite the fluorophore of interest.[1][3] This reduces the number of excited fluorophores, leading to a lower-than-expected fluorescence signal.

  • Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector.[1][3] This is more common when there is a significant overlap between the absorption and emission spectra of the sample components.

Q2: Why is my calibration curve for the AMQ-Zinc assay plateauing or even bending downwards at high concentrations?

A2: This is a classic sign of the inner filter effect.[1] At low concentrations of the AMQ-Zn²⁺ complex, the fluorescence intensity is typically linear with concentration. However, as the concentration increases, the absorbance of the solution also increases. This leads to both primary and secondary inner filter effects, causing the measured fluorescence to be lower than the true fluorescence, resulting in a loss of linearity in your calibration curve.

Q3: At what absorbance values should I start to be concerned about IFE?

A3: As a general rule of thumb, you should be cautious of IFE when the total absorbance of your sample at the excitation or emission wavelength exceeds 0.1.[4] However, even at an absorbance of 0.1, the error in fluorescence intensity can be as high as 10%.[4] Therefore, for high-precision assays, it is advisable to check for and correct for IFE even at lower absorbance values.

Q4: Can I just dilute my samples to avoid the inner filter effect?

A4: Dilution is the simplest way to mitigate IFE and is often recommended.[3] If you can dilute your samples to a point where the absorbance is negligible (typically <0.05), you can often avoid significant IFE. However, this is not always possible, especially when dealing with low-concentration analytes where dilution would push the signal below the limit of detection. In such cases, a correction method is necessary.

Troubleshooting Guide: Inner Filter Effects in AMQ Assays

This section provides detailed troubleshooting for specific issues you may encounter.

Problem 1: Non-Linearity in the Standard Curve at High Zinc Concentrations

Symptoms:

  • Your fluorescence intensity readings are not proportional to the zinc concentration, especially at the higher end of your standard curve.

  • The curve appears to plateau or even curve downwards.

Causality: This is a strong indication of the inner filter effect. As the concentration of the fluorescent AMQ-Zn²⁺ complex increases, the solution's absorbance at the excitation and emission wavelengths rises, leading to significant pIFE and sIFE.

Solution: Mathematical Correction Using Absorbance Measurements

This is the most common and direct method to correct for IFE. It involves measuring the absorbance of your samples at the excitation and emission wavelengths and using a correction formula.

Experimental Protocol: IFE Correction via Absorbance

Step 1: Determine Optimal Wavelengths and Prepare Reagents

  • Determine the optimal excitation and emission wavelengths for your AMQ-Zn²⁺ complex. Based on similar 8-hydroxyquinoline-zinc complexes, a typical excitation wavelength is around 390-410 nm, with an emission maximum in the range of 460-510 nm.[4] For this example, we will use λ_ex = 395 nm and λ_em = 480 nm .

  • Prepare a stock solution of AMQ and a series of zinc standards in your assay buffer.

Step 2: Acquire Uncorrected Fluorescence and Absorbance Data

  • Prepare your zinc standards and samples with AMQ.

  • In a fluorescence plate reader or cuvette-based fluorometer, measure the fluorescence intensity of each sample at λ_ex = 395 nm and λ_em = 480 nm. This is your Observed Fluorescence (F_obs) .

  • Using a UV-Vis spectrophotometer or a plate reader with absorbance capabilities, measure the absorbance of each sample at the excitation wavelength (A_ex at 395 nm) and the emission wavelength (A_em at 480 nm).

Step 3: Apply the IFE Correction Formula

The corrected fluorescence intensity (F_corr) can be calculated using the following equation, which is widely cited in the literature[1]:

F_corr = F_obs * 10^[(A_ex * d_ex + A_em * d_em) / 2]

Where:

  • F_corr is the corrected fluorescence intensity.

  • F_obs is the observed (measured) fluorescence intensity.

  • A_ex is the measured absorbance at the excitation wavelength.

  • A_em is the measured absorbance at the emission wavelength.

  • d_ex is the path length of the excitation light (in cm).

  • d_em is the path length of the emission light (in cm).

For a standard 1 cm cuvette, d_ex and d_em are typically considered to be 0.5 cm for a right-angle geometry. For a 96-well plate, the path length can be more complex and may need to be determined empirically or based on the instrument manufacturer's specifications.

A simplified and commonly used version of this formula for standard fluorometers is:

F_corr = F_obs * 10^[(A_ex + A_em) / 2]

Step 4: Analyze the Corrected Data

  • Plot the F_corr values against the zinc concentration. This corrected plot should exhibit a more linear relationship over a wider concentration range compared to the uncorrected data.

Data Presentation Example:

Zinc Conc. (µM)A_ex (395 nm)A_em (480 nm)F_obs (a.u.)F_corr (a.u.)
00.0100.005100102
100.0500.02050005403
200.1000.040950011015
400.2000.0801500019780
800.4000.1602000035566

This is example data to illustrate the principle.

Diagram of the IFE Correction Workflow:

IFE_Correction_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Analysis Sample Prepare AMQ + Zn²⁺ Samples Fluorometer Measure F_obs (λ_ex, λ_em) Sample->Fluorometer Spectrophotometer Measure A_ex and A_em Sample->Spectrophotometer Formula Apply Correction Formula: F_corr = F_obs * 10^[(A_ex + A_em)/2] Fluorometer->Formula Spectrophotometer->Formula Plot Plot Corrected Data: F_corr vs. [Zn²⁺] Formula->Plot Result Linear Calibration Curve Plot->Result

Caption: Workflow for mathematical correction of the inner filter effect.

Problem 2: Inconsistent or Unreliable Results in Microplate-Based AMQ Assays

Symptoms:

  • High well-to-well variability in fluorescence readings, even for replicates.

  • Difficulty in obtaining a reproducible standard curve.

  • The mathematical correction for IFE is not yielding a linear curve.

Causality: In microplate readers, the optical path length and geometry can vary from well to well, and the standard mathematical correction may not be sufficient. Modern plate readers offer instrumental solutions to mitigate IFE.

Solution: Instrumental Correction Using Variable Vertical Axis Focus

Some modern microplate readers allow for the adjustment of the measurement height (z-position) within the well. This feature can be leveraged to correct for IFE without the need for separate absorbance measurements.[5][6][7]

Experimental Protocol: Z-Position IFE Correction

Step 1: Instrument Setup

  • Consult your microplate reader's manual to confirm if it supports variable vertical axis focus (z-positioning).

  • Prepare your AMQ-zinc standards and samples in a microplate (a black, clear-bottom plate is recommended for fluorescence assays).

Step 2: Fluorescence Measurements at Two Z-Positions

  • For each well, perform two fluorescence measurements at different, known z-positions. Let's call these F1 (at z1) and F2 (at z2).[5][7]

  • The optimal z-positions will depend on your instrument and plate type. A good starting point is to have one measurement near the bottom of the well and another a few millimeters higher.

Step 3: Calculate the Corrected Fluorescence

  • The corrected fluorescence (F_corr) can be calculated using a formula derived from the two measurements. The exact formula may be provided by the instrument manufacturer or can be found in specialized literature. A general form of the correction is often a ratio or a more complex relationship between F1 and F2 that accounts for the change in measurement geometry.

Step 4: Data Analysis

  • Plot the calculated F_corr against the zinc concentration to obtain a linearized standard curve. This method has been shown to be effective for absorbance values up to A_ex ≈ 2 and A_em ≈ 0.5.[5][6][7]

Diagram of the Inner Filter Effect Principle:

IFE_Principle cluster_pIFE Primary IFE (pIFE) cluster_sIFE Secondary IFE (sIFE) Excitation Excitation Light Sample_pIFE High Absorbance Sample Excitation->Sample_pIFE Reduced_Excitation Attenuated Excitation Sample_pIFE->Reduced_Excitation Fluorophore_pIFE Fewer Fluorophores Excited Reduced_Excitation->Fluorophore_pIFE Fluorophore_sIFE Emitted Fluorescence Sample_sIFE High Absorbance Sample Fluorophore_sIFE->Sample_sIFE Reabsorption Re-absorption of Emission Sample_sIFE->Reabsorption Reduced_Signal Reduced Detected Signal Reabsorption->Reduced_Signal

Caption: The dual mechanisms of the Inner Filter Effect.

Self-Validating Systems and Best Practices

To ensure the trustworthiness of your AMQ assay results, incorporate the following self-validating practices into your workflow:

  • Always run a full standard curve: This is essential for every experiment to account for day-to-day variations in instrument performance and reagent preparation.

  • Include quality controls: Use known concentrations of zinc as controls to verify the accuracy of your standard curve.

  • Check for autofluorescence: Run blank samples containing everything except AMQ to assess background fluorescence from your sample matrix or buffer.

  • Monitor absorbance: Even if you don't perform a mathematical correction, periodically check the absorbance of your highest concentration standards. If it exceeds 0.1, be aware that IFE is likely impacting your results.

  • Validate your correction method: When implementing a new IFE correction protocol, validate it by preparing a dilution series of a high-concentration sample. The corrected fluorescence values should be proportional to the dilution factor.

By understanding the principles of the inner filter effect and implementing these robust correction and validation strategies, you can significantly enhance the accuracy and reliability of your this compound assays.

References

  • Fronczek, F. R., et al. (2011). Study on Relationship Between Fluorescence Properties and Structure of Substituted 8-Hydroxyquinoline Zinc Complexes. ResearchGate. Available at: [Link]

  • Geddes, C. D. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. ACS Publications. Available at: [Link]

  • ResearchGate. (2022). (PDF) Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Available at: [Link]

  • HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Available at: [Link]

  • ACS Publications. (2023). Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. Available at: [Link]

  • ResearchGate. (n.d.). A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum. Available at: [Link]

  • Labbot. (n.d.). Automatic Correction of Inner Filter Effect – App Note. Available at: [Link]

  • Labbot. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Available at: [Link]

  • Edinburgh Instruments. (n.d.). What is the Inner Filter Effect?. Available at: [Link]

  • HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. Available at: [Link]

  • MDPI. (2023). A Review: Blue Fluorescent Zinc (II) Complexes for OLEDs—A Last Five-Year Recap. Available at: [Link]

  • National Institutes of Health (NIH). (2015). Chemical-Biological Properties of Zinc Sensors TSQ and Zinquin: Formation of Sensor-Zn-Protein Adducts versus Zn(Sensor)2 Complexes. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Photo physical properties of 8-hydroxy quinoline. Available at: [Link]

  • National Institutes of Health (NIH). (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Iron Sensing: 2-(Aminomethyl)quinolin-8-ol vs. Commercial Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological systems, iron is a pivotal player, orchestrating a symphony of cellular processes from oxygen transport to DNA synthesis. Its dysregulation, however, can strike a dissonant chord, leading to a cascade of pathological conditions. The ability to precisely detect and quantify iron in biological matrices is therefore paramount for both fundamental research and the development of novel therapeutics. This guide provides a comprehensive comparison of a promising quinoline-based fluorescent sensor, 2-(Aminomethyl)quinolin-8-ol, with leading commercially available iron probes. We will delve into their sensing mechanisms, performance characteristics, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific applications.

The Enduring Appeal of 8-Hydroxyquinoline Scaffolds

For decades, the 8-hydroxyquinoline (8-HQ) scaffold has been a cornerstone in the design of metal ion sensors. Its inherent ability to chelate a wide array of metal ions, often accompanied by a significant change in its fluorescent properties, makes it a versatile platform for sensor development. The fluorescence of 8-hydroxyquinoline itself is typically weak due to an excited-state intramolecular proton transfer (ESIPT) process. However, upon chelation with a metal ion, this process can be inhibited, leading to a "turn-on" fluorescent response. This chelation-enhanced fluorescence (CHEF) is a common mechanism for many 8-HQ-based sensors.

This compound is a derivative of this esteemed class of compounds. The introduction of the aminomethyl group at the 2-position can modulate the electronic properties and coordination geometry of the 8-hydroxyquinoline core, potentially enhancing its selectivity and sensitivity for specific metal ions like iron. While the broader class of 8-hydroxyquinolines is well-studied, specific and comprehensive performance data for this compound as an iron sensor is not extensively available in peer-reviewed literature. Therefore, in this guide, we will discuss its potential based on the known properties of the 8-hydroxyquinoline family and highlight the experimental validation that would be necessary to benchmark its performance rigorously.

A New Generation of Commercial Iron Sensors

The demand for reliable and sensitive iron detection has spurred the development of sophisticated commercial fluorescent probes. These sensors are often engineered for high specificity, sensitivity, and compatibility with live-cell imaging applications. Here, we focus on two prominent examples: FerroOrange and FerroFarRed (also known as SiRhoNox-1) .

Mechanism of Action: "Turn-On" Detection of Labile Ferrous Iron (Fe²⁺)

Both FerroOrange and FerroFarRed are highly specific for the detection of labile ferrous iron (Fe²⁺), the form that is readily available to participate in cellular reactions and is implicated in ferroptosis, a form of iron-dependent cell death.[1][2][3] Unlike the chelation-based mechanism of 8-hydroxyquinoline derivatives, these probes employ a "turn-on" mechanism based on an irreversible chemical reaction with Fe²⁺.

  • FerroOrange is a rhodamine-based probe that is virtually non-fluorescent in its native state. In the presence of Fe²⁺, a specific chemical reaction occurs that transforms the probe into its highly fluorescent form, emitting an orange signal.[1][2]

  • FerroFarRed (SiRhoNox-1) is a silicon-rhodamine-based probe that operates on a similar principle but emits in the far-red spectrum. This is particularly advantageous for in vivo imaging and multiplexing with other fluorescent probes due to reduced autofluorescence and deeper tissue penetration.[3][4][5]

The key advantage of this reaction-based sensing is the high specificity for Fe²⁺ over other biologically relevant metal ions, including its oxidized counterpart, ferric iron (Fe³⁺).[4][6][7]

Performance Comparison: A Head-to-Head Analysis

A direct quantitative comparison between this compound and commercial sensors is challenging due to the limited published data for the former. However, we can establish a framework for comparison based on key performance metrics.

FeatureThis compound (Representative 8-HQ derivative)FerroOrangeFerroFarRed (SiRhoNox-1)
Target Analyte Primarily chelates metal ions, potential for Fe²⁺/Fe³⁺ sensingSpecifically detects labile Fe²⁺[1][2]Specifically detects labile Fe²⁺[3][5]
Sensing Mechanism Chelation-Enhanced Fluorescence (CHEF) - "Turn-on"Irreversible reaction with Fe²⁺ - "Turn-on"[1]Irreversible reaction with Fe²⁺ - "Turn-on"[4][5]
Limit of Detection (LOD) Data not readily available. Other quinoline derivatives for Fe³⁺ report LODs in the micromolar range.Not explicitly stated, but effective for imaging low intracellular concentrations.In-solution detection limit reported to be around 50 nM.[8]
Selectivity Generally good, but can have cross-reactivity with other divalent metal ions (e.g., Cu²⁺, Zn²⁺).High selectivity for Fe²⁺ over Fe³⁺ and other biologically relevant metal ions.[6][7]High selectivity for Fe²⁺ over other metal ions.[4]
Excitation/Emission (nm) Typically UV-blue excitation with blue-green emission (varies with metal ion).Ex: ~542 nm / Em: ~572 nm[9]Ex: ~646 nm / Em: ~662 nm[5]
Cell Permeability Generally good due to lipophilic nature.Yes, suitable for live-cell imaging.[6]Yes, suitable for live-cell imaging.[5]
Photostability Varies depending on the specific derivative and complex formed.Good for live-cell imaging applications.Good for live-cell imaging applications.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for utilizing these sensors. It is crucial to optimize parameters such as probe concentration and incubation time for your specific cell type and experimental conditions.

Protocol 1: General Procedure for Iron Detection using this compound (Hypothetical)

This protocol is a generalized procedure based on the common use of 8-hydroxyquinoline derivatives. It requires empirical optimization and validation.

1. Reagent Preparation: a. Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable solvent such as DMSO. b. Prepare a working solution by diluting the stock solution in a biologically compatible buffer (e.g., PBS or HEPES, pH 7.4) to the desired final concentration (typically in the low micromolar range).

2. In Vitro Measurement: a. To a cuvette or microplate well, add the working solution of this compound. b. Add varying concentrations of an iron salt solution (e.g., FeCl₂ or FeCl₃) to generate a calibration curve. c. Incubate for a sufficient time to allow for complexation (e.g., 15-30 minutes at room temperature). d. Measure the fluorescence intensity at the predetermined excitation and emission wavelengths. e. To assess selectivity, repeat the measurement with other metal ion solutions.

3. Cellular Imaging: a. Culture cells to the desired confluency on a suitable imaging plate or coverslip. b. Wash the cells with a serum-free medium or buffer. c. Incubate the cells with the working solution of this compound for a predetermined time (e.g., 30-60 minutes) at 37°C. d. Wash the cells to remove the excess probe. e. Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Intracellular Labile Fe²⁺ Detection using FerroOrange

This protocol is adapted from manufacturer's guidelines and published literature.[6]

1. Reagent Preparation: a. Prepare a 1 mM stock solution of FerroOrange by dissolving the provided solid in high-quality DMSO.[6] b. Prepare a 1 µM working solution by diluting the stock solution in a serum-free medium or a suitable buffer like HBSS. Use this solution immediately.[6]

2. Cell Staining and Imaging: a. Culture cells on a glass-bottom dish or imaging plate. b. Wash the cells twice with a washing buffer (e.g., HBSS).[6] c. Add the 1 µM FerroOrange working solution to the cells and incubate for 30 minutes at 37°C.[6] d. Wash the cells twice with the washing buffer to remove the excess probe.[6] e. Add fresh observation buffer to the cells. f. Observe the cells under a fluorescence microscope using an appropriate filter set for orange fluorescence (e.g., Cy3 filter set).[6]

Protocol 3: Intracellular Labile Fe²⁺ Detection using FerroFarRed (SiRhoNox-1)

This protocol is based on manufacturer's recommendations and published research.[1][5]

1. Reagent Preparation: a. Prepare a 1 mM stock solution of FerroFarRed by dissolving the solid in high-quality DMSO.[5] b. Prepare a 5 µM working solution by diluting the stock solution in a serum-free cell culture medium.[5]

2. Cell Staining and Imaging: a. Culture cells in a glass-bottom dish. b. Wash the cells twice with an observation buffer (e.g., HBSS).[5] c. Add the 5 µM FerroFarRed working solution to the dish and incubate for 1 hour at 37°C.[5] d. Wash the cells once with the observation buffer and replace it with fresh observation buffer.[5] e. Image the cells using a fluorescence microscope equipped with a far-red filter set (e.g., Cy5 filter set).[5]

Visualizing the Sensing Mechanisms

To better understand the underlying principles of these iron sensors, the following diagrams illustrate their mechanisms of action.

IronSensingMechanisms cluster_8HQ This compound (Hypothesized Mechanism) cluster_commercial Commercial 'Turn-On' Probes (e.g., FerroOrange, FerroFarRed) HQ_non_fluorescent This compound (Weakly Fluorescent) HQ_Fe_complex Chelated Complex (Highly Fluorescent) HQ_non_fluorescent->HQ_Fe_complex Chelation Fe_ion Fe²⁺ / Fe³⁺ Fe_ion->HQ_Fe_complex Probe_off Non-Fluorescent Probe Probe_on Fluorescent Product Probe_off->Probe_on Irreversible Reaction Fe2_ion Labile Fe²⁺ Fe2_ion->Probe_on

Figure 1. Comparative signaling pathways of 8-HQ-based and commercial iron sensors.

Experimental Workflow for Comparative Analysis

A robust comparison of these sensors necessitates a well-designed experimental workflow.

ExperimentalWorkflow start Start: Prepare Cell Cultures induce_iron Induce Iron Overload/Depletion (e.g., FAC or DFO treatment) start->induce_iron control Control Group (No Treatment) start->control stain_hq Stain with This compound induce_iron->stain_hq stain_comm Stain with Commercial Probe induce_iron->stain_comm control->stain_hq control->stain_comm image_hq Fluorescence Microscopy (8-HQ Channel) stain_hq->image_hq image_comm Fluorescence Microscopy (Commercial Probe Channel) stain_comm->image_comm quantify Image Analysis & Quantification of Fluorescence Intensity image_hq->quantify image_comm->quantify compare Compare Performance Metrics: Signal-to-Noise, Specificity, etc. quantify->compare

Figure 2. A typical experimental workflow for comparing iron sensor performance in cells.

Conclusion and Future Directions

Commercial fluorescent iron probes like FerroOrange and FerroFarRed offer researchers highly specific and sensitive tools for the detection of labile Fe²⁺ in live cells, with the advantage of well-characterized performance and established protocols. Their "turn-on" response and specificity for the ferrous state are particularly valuable for studying iron-related pathologies like ferroptosis.

The 8-hydroxyquinoline derivative, this compound, represents a potentially cost-effective and versatile alternative. However, a thorough characterization of its iron-sensing properties, including its limit of detection, selectivity against a broad panel of metal ions, and its fluorescence response to both Fe²⁺ and Fe³⁺, is necessary to ascertain its utility in a research setting. Future studies should focus on generating this critical performance data to enable a direct and quantitative comparison with existing commercial sensors. Such research will undoubtedly contribute to the expanding toolkit available for unraveling the complex role of iron in health and disease.

References

  • Hirayama, T., et al. (2019). A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells. Chemical Science, 10(1), 238-246.
  • Goryo Chemical, Inc. (2020). FeRhoNox™-1.
  • Sigma-Aldrich. (2020). BioTracker™ FerroOrange Live Cell Dye.
  • Hirayama, T., et al. (2018). A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells. Chemical Science, 9(1), 238-246.
  • Goryo Chemical, Inc. (2020). FeRhoNox™-1 Labile ferrous ion detecting probe.
  • Pfeifhofer-Obermair, C., et al. (2024). Quantification of Macrophage Cellular Ferrous Iron (Fe2+)
  • Arambula, J. F., et al. (2017). A Golgi-targeting fluorescent probe for labile Fe(ii) to reveal an abnormal cellular iron distribution induced by dysfunction of VPS35. Chemical Science, 8(11), 7561-7568.
  • Pfeifhofer-Obermair, C., et al. (2024). Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader.
  • Goryo Chemical, Inc. (2018). FerroFarRed™.
  • Cell Signaling Technology. (n.d.). FerroOrange (#36104) Datasheet Without Images.
  • Goryo Chemical, Inc. (n.d.). FerroOrange Labile ferrous ion detecting probe.
  • Goryo Chemical, Inc. (n.d.). FerroFarRed™ Labile ferrous ion detecting probe.
  • Samanta, A., & Pal, H. (2011). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics, 13(33), 15068-15075.
  • Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Goryo Chemical, Inc. (2019). FerroOrange.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Aminomethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-(Aminomethyl)quinolin-8-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from data on structurally analogous compounds, primarily quinoline and its 8-hydroxy and amino derivatives. The core principle is to treat this compound as a hazardous substance, ensuring the highest standards of safety and environmental stewardship.[1][2]

Part 1: Hazard Identification and Risk Assessment

Understanding the "why" is paramount to ensuring procedural adherence. This compound is a derivative of 8-hydroxyquinoline and quinoline.[3][4] Data from these parent compounds and related structures indicate several potential hazards that dictate its handling and disposal as hazardous waste.

  • Acute Toxicity: Quinoline and its derivatives are classified as toxic if swallowed and harmful in contact with skin.[5][6][7]

  • Serious Eye and Skin Damage: 8-Hydroxyquinoline is known to cause serious eye damage and skin irritation.[6][7][8]

  • Sensitization and Genotoxicity: There is a risk of allergic skin reactions, and some quinoline compounds are suspected of causing genetic defects or may have carcinogenic potential.[5][6][9]

  • Aquatic Toxicity: A critical consideration is that quinoline derivatives are often very toxic to aquatic life with long-lasting effects.[5][6][7] This hazard explicitly prohibits disposal via the sewer system.[6][10]

Given this profile, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be managed as regulated hazardous waste.

Part 2: Personal Protective Equipment (PPE) Protocol

A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory for all personnel handling this compound waste. The causality is clear: preventing all routes of exposure—dermal, ocular, and inhalation—is essential.

PPE CategorySpecificationRationale for Use
Eye Protection Chemical safety goggles or a full-face shield.[1][5]Protects against splashes of liquid waste and airborne particles of solid waste, preventing serious eye damage.[6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] Gloves must be inspected before use.Prevents skin contact, which can cause irritation, sensitization, and toxic effects.[5][6]
Body Protection A flame-resistant lab coat must be worn at all times. A chemical-resistant apron is recommended for larger volumes.[1]Protects skin and clothing from contamination.
Respiratory Protection All handling of solid powder and waste generation should occur in a certified chemical fume hood.[1][11]Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[8]

Note: Used disposable PPE must also be disposed of as hazardous solid waste.[12][13]

Part 3: Disposal Workflow and Step-by-Step Protocols

The following diagram and protocols provide a comprehensive, logical workflow for the safe disposal of this compound from the point of generation to final removal.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Waste Management & Disposal A Waste Generation (Solid, Liquid, Sharps) B Segregate Waste Streams A->B C1 Solid Waste (Contaminated PPE, Weigh Boats) B->C1 C2 Liquid Waste (Unused Solutions, Solvents) B->C2 C3 Sharps Waste (Contaminated Needles) B->C3 D1 Collect in Labeled Hazardous Waste Bag/Container C1->D1 D2 Collect in Labeled, Compatible (HDPE/Glass) Liquid Container C2->D2 D3 Collect in Puncture-Proof Sharps Container C3->D3 E Store Sealed Containers in Designated Waste Area D1->E D2->E D3->E F Schedule Waste Pickup E->F G Arrange Transport by Licensed Waste Contractor F->G H Final Disposal (e.g., Incineration) G->H

Caption: Disposal workflow from generation to final disposition.

Protocol 1: Waste Segregation and Collection

This protocol's logic is rooted in preventing dangerous chemical reactions and ensuring compliance with waste disposal regulations.[12][13]

  • Identify Waste Streams: At the point of generation, identify the waste as solid, liquid, or sharps.

  • Segregate Solid Waste: Collect all solid materials that have come into contact with this compound, such as gloves, bench paper, and weigh boats, in a designated hazardous waste container lined with a heavy-duty plastic bag.[1][14]

  • Segregate Liquid Waste: Collect all liquid waste, including unused solutions, reaction mixtures, and solvent rinsates, in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

    • Container Compatibility: Use high-density polyethylene (HDPE) or glass containers to prevent reaction with the chemical waste.[2][15] Do not use metal containers.[15]

    • Incompatibility Warning: Never mix quinoline-based waste with strong oxidizing agents, peroxides, or strong acids, as this can lead to violent reactions.[10]

  • Segregate Sharps Waste: Dispose of any contaminated needles, syringes, or other sharps in a designated, puncture-proof sharps container.[1]

Protocol 2: Waste Container Labeling and Storage

Proper labeling is a cornerstone of a self-validating system, preventing accidental misuse and ensuring handlers are aware of the contents.

  • Labeling: All waste containers must be clearly and securely labeled.[12][16] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents.

    • The primary hazards (e.g., "Toxic," "Aquatic Hazard").

    • The date of accumulation.

  • Container Management: Keep waste containers securely sealed when not in use to prevent spills or the release of vapors.[2]

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[14][15] This storage area should be under the supervision of laboratory personnel.[15]

Protocol 3: Final Disposal Arrangement

Disposal must be conducted through official, compliant channels to fulfill the "cradle-to-grave" responsibility for hazardous waste.[2]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[10][14]

  • Provide Documentation: Furnish the waste contractor with all available information about the waste, including the chemical name and quantity.

  • Adhere to Regulations: The final disposal method will be determined by the licensed contractor in accordance with local and federal regulations, such as those from the Environmental Protection Agency (EPA).[10][12][17] For organic compounds like this, high-temperature incineration is a common and effective disposal method.[12]

References

  • McDaniel, A. Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste & Disposal. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Loba Chemie. Safety Data Sheet: 8-HYDROXYQUINOLINE EXTRA PURE. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. Retrieved from [Link]

  • MDPI. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • C&EN - YouTube. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Jones Day. EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]

  • MDPI. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)quinolin-8-ol
Reactant of Route 2
2-(Aminomethyl)quinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.